16:0-17:0 Cyclo PC
Descripción
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Propiedades
Fórmula molecular |
C41H80NO8P |
|---|---|
Peso molecular |
746.0 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecanoyloxy-2-[8-(2-hexylcyclopropyl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H80NO8P/c1-6-8-10-12-13-14-15-16-17-18-19-22-26-30-40(43)47-35-39(36-49-51(45,46)48-33-32-42(3,4)5)50-41(44)31-27-23-20-21-25-29-38-34-37(38)28-24-11-9-7-2/h37-39H,6-36H2,1-5H3/t37?,38?,39-/m1/s1 |
Clave InChI |
MHMMFIIAMURXQM-DFCGPKRUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Sentinel of the Membrane: An In-depth Technical Guide to the Biological Role of 16:0-17:0 Cyclo PC in Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core biological functions of 1-palmitoyl-2-cis-9,10-methylene-heptadecanoyl-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC), a key cyclopropane-containing phospholipid, in bacterial membranes. This document provides a comprehensive overview of its synthesis, its critical role in stress adaptation, and the intricate regulatory networks that govern its presence in the cell envelope. Detailed experimental protocols for its analysis and quantification are also provided to facilitate further research in this area.
Introduction: The Unique Structure and Function of Cyclopropane (B1198618) Phospholipids (B1166683)
Bacterial membranes are dynamic structures that must adapt to a constantly changing environment. One of the key strategies employed by many bacteria to modify their membrane properties is the incorporation of cyclopropane fatty acids (CFAs) into their phospholipids.[1][2] The introduction of a methylene (B1212753) bridge across the double bond of an unsaturated fatty acid results in a kinked, yet stable, acyl chain.[3] This seemingly subtle modification has profound effects on the physical properties of the membrane, including fluidity, permeability, and stability. This compound is a specific phosphatidylcholine molecule containing a palmitic acid (16:0) at the sn-1 position and a cis-9,10-methylene-heptadecanoic acid (a C17 cyclopropane fatty acid) at the sn-2 position of the glycerol (B35011) backbone.
The presence of the cyclopropane ring in phospholipids like this compound is not constitutive but rather a response to various environmental cues, most notably the transition into the stationary phase of growth and exposure to stressors such as acidity, osmotic shock, and certain toxic substances.[4][5] This adaptive mechanism underscores the importance of these lipids in bacterial survival and pathogenesis.
Biosynthesis of this compound
The synthesis of cyclopropane fatty acids is a post-synthetic modification of existing unsaturated fatty acids within the membrane phospholipids. This crucial reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.
The biosynthetic pathway can be summarized as follows:
-
Substrate Recognition: CFA synthase recognizes an unsaturated fatty acyl chain, such as a C17:1 acyl chain, already incorporated into a phospholipid molecule like phosphatidylcholine (PC) within the bacterial membrane.
-
Methylene Group Transfer: The enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. It transfers a methylene group (CH₂) from SAM to the double bond of the unsaturated fatty acyl chain.
-
Cyclopropane Ring Formation: This addition reaction results in the formation of a cyclopropane ring, converting the C17:1 acyl chain into a 17:0 cyclo acyl chain.
-
Product Release: The modified phospholipid, now containing the cyclopropane fatty acid, remains within the membrane.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid Alterations During Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Omic Analysis to Characterize Metabolic Adaptation of the E. coli Lipidome in Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
The Role of Cyclopropane Fatty Acids in Phospholipid Membranes: A Technical Guide for Researchers
An in-depth exploration of the biosynthesis, function, and analysis of cyclopropane (B1198618) fatty acids in phospholipids (B1166683), tailored for researchers, scientists, and drug development professionals.
Introduction
Cyclopropane fatty acids (CFAs) are a unique class of fatty acids characterized by the presence of a cyclopropane ring within their acyl chain. First discovered over half a century ago, these modified lipids are found in the cell membranes of a wide variety of bacteria, as well as in some protozoa and plants.[1][2] In bacteria, CFAs are synthesized post-synthetically by the modification of unsaturated fatty acid (UFA) chains already incorporated into membrane phospholipids. This enzymatic conversion is a key adaptive response to changing environmental conditions, particularly as bacterial cultures transition into the stationary phase or encounter various stresses.[3][4]
The presence of CFAs in membrane phospholipids significantly alters the biophysical properties of the cell membrane, influencing its fluidity, permeability, and stability. These modifications are not merely structural adjustments but have profound implications for bacterial survival, pathogenesis, and resistance to environmental insults. For drug development professionals, understanding the role of CFAs and the enzymes responsible for their synthesis offers potential new targets for antimicrobial therapies. This technical guide provides a comprehensive overview of the core functions of CFAs in phospholipids, detailing their biosynthesis, their impact on membrane properties, and the experimental protocols used for their study.
Biosynthesis of Cyclopropane Fatty Acids
The biosynthesis of CFAs is a fascinating enzymatic process that occurs directly on pre-existing phospholipids within the bacterial membrane. The key enzyme in this pathway is cyclopropane fatty acid synthase (CFA synthase), which catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain.[3]
The reaction mechanism is thought to proceed through a carbocation intermediate, where the double bond of the UFA attacks the methyl group of SAM. This is followed by deprotonation and ring closure to form the cyclopropane ring.[5] The substrates for CFA synthase are the unsaturated acyl chains of phospholipids, primarily phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG).[6]
The expression of the cfa gene, which encodes CFA synthase, is tightly regulated. In Escherichia coli, for instance, cfa expression is significantly upregulated upon entry into the stationary phase of growth. This regulation is largely controlled by the alternative sigma factor RpoS (σS), a master regulator of the general stress response.[7][8] Additionally, several small RNAs (sRNAs) have been shown to modulate cfa mRNA stability and translation, adding another layer of complexity to its regulation.[9]
Core Functions and Effects on Membrane Properties
The incorporation of CFAs into membrane phospholipids has a multifaceted impact on the biophysical properties of the bacterial cell membrane, which in turn underlies their crucial role in stress adaptation and survival.
Membrane Fluidity and Stability
The effect of CFAs on membrane fluidity is complex and depends on the context of the surrounding lipid environment. While the cyclopropane ring introduces a kink in the fatty acyl chain, similar to a cis double bond, it is more rigid.[10] This rigidity can lead to a disruption of lipid packing, which can increase membrane fluidity. However, compared to their unsaturated precursors, CFAs can increase the ordering of the acyl chains, leading to a decrease in fluidity and increased membrane stability.[11] This dual function allows bacteria to maintain membrane integrity while avoiding excessive rigidity, which would impair the function of membrane-embedded proteins.
Membrane Permeability
One of the most significant functions of CFAs is the reduction of membrane permeability. The presence of cyclopropane rings in the acyl chains is thought to decrease the free volume within the lipid bilayer, thereby restricting the passive diffusion of small molecules, including protons (H+).[4][12] This is particularly important for survival in acidic environments, as it helps to maintain the proton motive force by reducing the influx of protons.
Stress Resistance
The ability of CFAs to modulate membrane properties directly translates to enhanced resistance against a variety of environmental stresses.
-
Acid Stress: Numerous studies have demonstrated a strong correlation between CFA content and acid resistance in bacteria such as E. coli and Salmonella Typhimurium.[1][12] Strains deficient in CFA synthesis exhibit significantly lower survival rates when exposed to low pH conditions.[1] The reduced proton permeability of CFA-containing membranes is a key factor in this protective effect.[12]
-
Heat and Pressure Stress: The presence of CFAs has been shown to increase the resistance of E. coli to both heat and high-pressure treatments.[9] This is likely due to the stabilizing effect of CFAs on the membrane, which helps to maintain its integrity at elevated temperatures and pressures.
-
Osmotic Stress: The accumulation of CFAs is also observed in response to osmotic stress.[13] By altering membrane structure, CFAs may help to mitigate the mechanical stress on the cell membrane during changes in external osmolarity.
-
Oxidative and Solvent Stress: CFAs have also been implicated in resistance to oxidative stress and exposure to organic solvents.[1][14]
Quantitative Data on CFA Function
The following tables summarize quantitative data from various studies, highlighting the impact of CFAs on bacterial physiology and membrane properties.
Table 1: Effect of CFAs on Bacterial Survival Under Stress
| Organism | Stress Condition | Wild-Type Survival | CFA-Deficient Mutant Survival | Reference |
| Escherichia coli | Acid Shock (pH 3.0) | Orders of magnitude higher | Significantly lower | [1] |
| Salmonella enterica serovar Typhimurium | Acid Stress (pH 3.5) | ~60% | ~20% | [1] |
| Escherichia coli AW1.7 | Heat Treatment (58°C, 20 min) | ~105 CFU/mL | ~103 CFU/mL | [9] |
| Escherichia coli MG1655 | Heat Treatment (58°C, 20 min) | ~104 CFU/mL | ~102 CFU/mL | [9] |
| Escherichia coli AW1.7 | High Pressure (400 MPa, 10 min) | ~106 CFU/mL | ~104 CFU/mL | [9] |
| Salmonella enterica serovar Typhimurium | Oxidative Stress (15 mM H2O2) | ~75% | ~40% | [1] |
Table 2: Changes in Membrane Properties Due to CFAs
| Organism | Property Measured | Condition/Strain | Value | Reference |
| Pseudomonas aeruginosa PAO1 | Membrane Fluidity (Laurdan GP) | Wild-Type (Stationary Phase) | 0.43 ± 0.03 | [5] |
| Pseudomonas aeruginosa PAO1 | Membrane Fluidity (Laurdan GP) | Δcfa Mutant (Stationary Phase) | 0.37 ± 0.02 | [5] |
| Escherichia coli | Proton Influx | Wild-Type (Acid Shock) | Baseline | [12] |
| Escherichia coli | Proton Influx | cfa Mutant (Acid Shock) | ~2-fold higher than wild-type | [12] |
Table 3: Fatty Acid Composition in Wild-Type vs. CFA-Deficient Bacteria
| Organism | Fatty Acid | Wild-Type (% of total) | CFA-Deficient Mutant (% of total) | Reference |
| Salmonella enterica serovar Typhimurium | C16:1 (Palmitoleic acid) | 1.8 ± 0.3 | 18.2 ± 1.5 | [1] |
| Salmonella enterica serovar Typhimurium | C17:0cyc (Cyclopropane C17) | 38.9 ± 2.1 | 0.4 ± 0.1 | [1] |
| Salmonella enterica serovar Typhimurium | C18:1 (Oleic acid) | 7.9 ± 0.8 | 19.8 ± 1.2 | [1] |
| Salmonella enterica serovar Typhimurium | C19:0cyc (Cyclopropane C19) | 15.2 ± 1.1 | 0.2 ± 0.0 | [1] |
| Escherichia coli AW1.7 | Total CFAs | High | Not Detected | |
| Escherichia coli AW1.7 | Total UFAs | Not Detected | High |
Experimental Protocols
A variety of experimental techniques are employed to study the function of CFAs in phospholipids. Below are detailed methodologies for key experiments.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the extraction of total fatty acids from bacterial cells and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Bacterial cell pellet
-
Methanol
-
0.9% NaCl solution
-
1 M methanolic HCl
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture and wash the cell pellet with 0.9% NaCl.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Add the internal standard.
-
Vortex vigorously and incubate at room temperature for 1 hour.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
-
Transesterification to FAMEs:
-
Transfer the chloroform phase to a clean glass tube and evaporate the solvent under a stream of nitrogen.
-
Add 1 M methanolic HCl to the dried lipid extract.
-
Seal the tube and heat at 80°C for 1 hour.
-
-
Extraction of FAMEs:
-
After cooling, add hexane and water to the tube.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The temperature program should be optimized to separate the different FAMEs.
-
Identify and quantify the FAMEs by comparing their retention times and mass spectra to known standards.
-
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity.
Materials:
-
Bacterial cells
-
Laurdan stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacterial cells to the desired growth phase. Harvest the cells by centrifugation and wash with PBS.
-
Laurdan Staining:
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Add Laurdan to a final concentration of 10 µM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Transfer the stained cell suspension to a cuvette or a microplate.
-
Set the excitation wavelength to 350 nm.
-
Measure the fluorescence emission intensity at 440 nm (I440) and 490 nm (I490).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
A higher GP value indicates lower membrane fluidity (more ordered membrane), while a lower GP value indicates higher membrane fluidity.
-
In Vitro Cyclopropane Fatty Acid Synthase (CFA Synthase) Activity Assay
This is a colorimetric assay to measure the activity of purified CFA synthase. The assay couples the production of S-adenosyl-L-homocysteine (SAH), a product of the CFA synthase reaction, to the production of a colored compound.
Materials:
-
Purified CFA synthase
-
Phospholipid vesicles containing unsaturated fatty acids (e.g., from E. coli polar lipid extract)
-
S-adenosyl-L-methionine (SAM)
-
SAH nucleosidase
-
S-ribosylhomocysteinase
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer (e.g., HEPES with bicarbonate)
Procedure:
-
Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, phospholipid vesicles, SAH nucleosidase, S-ribosylhomocysteinase, and DTNB.
-
Initiation of Reaction: Add purified CFA synthase to the reaction mixture.
-
Incubation: Incubate the plate at 37°C.
-
Start the Reaction: Add SAM to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the rate of SAH production, and thus to the activity of CFA synthase.
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme based on the rate of reaction, the extinction coefficient of the product, and the concentration of the enzyme.
Conclusion
Cyclopropane fatty acids are integral components of bacterial membranes that play a critical role in adaptation and survival in challenging environments. Their synthesis, tightly regulated in response to growth phase and stress, leads to significant alterations in membrane fluidity and permeability. These changes provide a protective barrier against a variety of insults, including acid, heat, and osmotic stress. For researchers in microbiology and infectious disease, a thorough understanding of CFA function is essential for elucidating the mechanisms of bacterial resilience and pathogenesis. For professionals in drug development, the enzymes of the CFA biosynthesis pathway, particularly CFA synthase, represent promising targets for the development of novel antimicrobial agents that could disarm bacteria by compromising their ability to adapt to the host environment. The experimental approaches detailed in this guide provide a robust framework for further investigation into the fascinating world of these unique membrane lipids.
References
- 1. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidcwhite.org [davidcwhite.org]
- 8. Influence of cyclopropane fatty acids on heat, high pressure, acid and oxidative resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Cardiolipin and the osmotic stress responses of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
An In-depth Technical Guide on the Biosynthesis of 16:0-17:0 Cyclo PC in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Escherichia coli does not endogenously produce phosphatidylcholine (PC), a key phospholipid in eukaryotic membranes. However, through genetic engineering, E. coli can be repurposed as a cellular factory for the biosynthesis of specific PC species, including those containing cyclopropane (B1198618) fatty acids (CFAs). This guide details the biosynthetic pathway for 1-palmitoyl-2-(cis-9,10-methylene)-heptadecanoyl-sn-glycero-3-phosphocholine (16:0-17:0 cyclo PC) in engineered E. coli. The process leverages the introduction of a heterologous phosphatidylcholine synthesis pathway and the activity of the native E. coli cyclopropane fatty acid synthase. This document provides a comprehensive overview of the core biosynthetic pathway, its regulation, quantitative data, and detailed experimental protocols relevant to the production and analysis of this unique phospholipid.
Core Biosynthetic Pathway
The synthesis of this compound in E. coli is a two-stage process that combines heterologous gene expression with a native enzymatic modification.
Stage 1: Heterologous Production of Phosphatidylcholine (PC)
Since E. coli's primary membrane phospholipids (B1166683) are phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL), the first step is to introduce the capability to synthesize PC.[1][2] This is typically achieved by expressing a gene from another organism that encodes an enzyme for PC synthesis. Two common pathways are employed:
-
The Phosphatidylcholine Synthase (PCS) Pathway: A gene encoding phosphatidylcholine synthase (PCS) is introduced. This enzyme catalyzes the direct condensation of choline (B1196258) with CDP-diacylglycerol to form PC.[3][4] This is an efficient single-step conversion.
-
The Phospholipid N-methyltransferase (Pmt) Pathway: This pathway involves the expression of one or more Pmt enzymes that catalyze the sequential methylation of the primary amine of PE three times, using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield PC.[1][3]
The resulting PC molecules are incorporated into the E. coli inner membrane. For the synthesis of the target molecule, a key precursor is 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine (B1231078) (16:0-16:1 PC).
Stage 2: Endogenous Cyclopropanation by CFA Synthase
Once 16:0-16:1 PC is present in the membrane, it becomes a substrate for the native E. coli cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase), encoded by the cfa gene.[5][6] This enzyme is primarily active as the bacterial culture enters the stationary phase of growth.[7][8]
CFA synthase catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the cis double bond of the palmitoleoyl (16:1) acyl chain at the sn-2 position of the PC molecule.[5][7][9] This reaction converts the double bond into a cyclopropane ring, yielding the final product, this compound.[1]
Visualization of the Biosynthetic Pathway
Quantitative Data
The biosynthesis of this compound is influenced by enzyme kinetics, substrate availability, and cellular growth phase. Below is a summary of relevant quantitative data from the literature.
| Parameter | Value | Organism/Conditions | Reference |
| CFA Synthase Kinetics | |||
| Km for S-AdoMet | 90 µM | Recombinant E. coli CFA Synthase | [5] |
| Specific Activity | 5 x 10-2 µmol·min-1·mg-1 | Recombinant E. coli CFA Synthase | [5] |
| Inhibitor Constants | |||
| Dioctylamine Ki (competitive vs. phospholipids) | 130 nM | E. coli CFA Synthase | [3] |
| Sinefungin IC50 | 1 - 10 µM | E. coli CFA Synthase | [3] |
| Cellular Concentrations & Composition | |||
| S-AdoMet (SAM) Pool Size | Can be increased 8- to 20-fold by overexpressing SAM synthetase | E. coli | [8] |
| Engineered SAM Production | Up to 1.7 g/L | Co-culture of engineered E. coli and S. cerevisiae | [6][10] |
| PC content in engineered E. coli | Up to 60% of total phospholipids | D₂O adapted AL95 strain | [1] |
| 16:0/17:0 cyclo PC Abundance | Most abundant PC species | Genetically modified E. coli in stationary phase | [1] |
| Dihydrosterculic acid (from 18:1) | 3.7 ± 0.4% of total FAMEs | E. coli CPFAS expressed in N. benthamiana | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis and analysis of this compound.
General Experimental Workflow
The overall process from bacterial cultivation to final product analysis follows a structured workflow.
Protocol for Total Lipid Extraction (Adapted Bligh & Dyer Method)
This protocol is used to extract total lipids from E. coli cell pellets.
-
Cell Harvesting: Grow engineered E. coli to the desired growth phase (typically early stationary for high CFA content). Harvest cells by centrifugation (e.g., 3,500 x g, 10 min, 4°C).
-
Sample Preparation: Resuspend the cell pellet. For quantitative analysis, a known mass of lyophilized (freeze-dried) cells (e.g., 10 mg) is often used as the starting material.
-
Solvent Addition: Add a one-phase solvent mixture of chloroform (B151607):methanol:water (or aqueous buffer/acid) to the cells. A common starting ratio is 1:2:0.8 (v/v/v). For acidic extraction, 0.1 M HCl can be used as the aqueous phase.
-
Extraction: Vigorously mix the suspension (e.g., vortex, orbital shaker) for at least 1 hour at room temperature to ensure complete extraction of lipids into the single-phase solvent system.
-
Phase Separation: Induce phase separation by adding 1 volume of chloroform and 1 volume of water, bringing the final ratio to approximately 2:2:1.8. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 10 minutes to cleanly separate the phases.
-
Lipid Collection: The lipids will be in the lower, organic (chloroform) phase. Carefully collect this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface.
-
Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -20°C or -80°C until further analysis.
Protocol for CFA Synthase Activity Assay (Coupled Spectrophotometric)
This assay measures the activity of CFA synthase by quantifying the production of S-adenosyl-L-homocysteine (AdoHcy).[2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., HEPES)
-
Phospholipid vesicles (substrate, e.g., prepared from E. coli polar lipid extract)
-
S-adenosyl-L-methionine (AdoMet)
-
Coupling enzymes: AdoHcy nucleosidase and S-ribosylhomocysteine lyase
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
-
Initiation: Start the reaction by adding purified CFA synthase enzyme.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C).
-
Detection: The enzymatic conversion of AdoHcy to L-homocysteine is coupled to the reaction of L-homocysteine with DTNB. This reaction produces 2-nitro-5-thiobenzoate, which can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.
-
Calculation: The rate of AdoHcy production, and thus the activity of CFA synthase, is calculated from the rate of change in absorbance using the molar extinction coefficient of 2-nitro-5-thiobenzoate.
Protocol for Phospholipid Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and identify specific phospholipid species like this compound.
-
Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).
-
Chromatographic Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18). Elute the lipids using a gradient of solvents, such as water/acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Analyze the eluting compounds using an electrospray ionization (ESI) mass spectrometer.
-
Full Scan (MS1): Acquire mass spectra in both positive and negative ion modes to detect the parent ions of different phospholipid classes. PC species are typically detected as [M+H]⁺ or [M+Na]⁺ adducts in positive mode.
-
Tandem MS (MS/MS): Fragment the parent ion corresponding to this compound (m/z 746.05 for [M+H]⁺) to confirm its identity. A characteristic fragmentation is the neutral loss of the phosphocholine (B91661) headgroup (184 Da). Further fragmentation can help confirm the identity of the fatty acyl chains.
-
Regulation of Cyclopropane Fatty Acid Synthesis
The production of CFA synthase is tightly regulated in E. coli, ensuring that cyclopropanation occurs primarily during the transition to stationary phase, a period of environmental stress.
-
Transcriptional Control: The cfa gene is transcribed from two promoters. One is dependent on the stationary phase sigma factor, RpoS (σS) , leading to a significant increase in cfa transcription as cells exit the exponential growth phase.[2] A second promoter is dependent on the housekeeping sigma factor, RpoD (σ70) .
-
Post-transcriptional Control: Small RNAs (sRNAs) play a crucial role. The sRNA RydC , in conjunction with the chaperone Hfq, activates the translation of the cfa mRNA. Conversely, the sRNA OmrB , which is regulated by the EnvZ-OmpR two-component system, can antagonize RydC's activity. The transcription factor YieP represses rydC transcription, adding another layer of control.
Visualization of the CFA Synthase Regulatory Network
References
- 1. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Escherichia coli cyclopropane fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of S-adenosyl-L-methionine in Escherichia coli [agris.fao.org]
- 7. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of S-Adenosylmethionine Pool Size on Spontaneous Mutation, Dam Methylation, and Cell Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylcholine Assay Kit | ABIN2345113 [antibodies-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
The Natural Occurrence of 16:0-17:0 Cyclo PC: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the natural occurrence of 1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC), a cyclopropane-containing phosphatidylcholine. Primarily found in bacterial cell membranes, this unique lipid plays a crucial role in adapting to environmental stressors by modulating membrane fluidity. This document consolidates current knowledge on its distribution in various organisms, quantitative abundance, and the biosynthetic pathways involved. Detailed experimental protocols for the extraction, identification, and quantification of this compound are provided, alongside an exploration of its physiological functions. This guide is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, microbiology, and membrane biology.
Introduction
Cyclopropane (B1198618) fatty acids (CPFAs) are unique lipid components characterized by a three-membered carbon ring within the acyl chain. These fatty acids are most notably found in the membrane phospholipids (B1166683) of a wide range of bacteria, where they are formed by the post-synthetic modification of unsaturated fatty acid precursors. The presence of the cyclopropane ring introduces a kink in the fatty acid chain, altering the physical properties of the cell membrane. One such cyclopropane-containing phospholipid is this compound. This lipid is derived from the common membrane phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), through the action of cyclopropane fatty acid synthase. The conversion to its cyclopropane form is often triggered by environmental stressors, such as changes in pH, temperature, or nutrient availability, and is particularly prominent as bacterial cultures enter the stationary phase of growth. While extensively studied in prokaryotes, the occurrence and functional significance of this compound in eukaryotic organisms, such as plants and marine invertebrates, are less well-understood. This guide aims to provide a comprehensive resource on the current understanding of this intriguing lipid molecule.
Natural Occurrence and Distribution
The presence of this compound and other cyclopropane-containing phospholipids is most prominent in the bacterial kingdom. However, evidence also suggests their existence in some plants and marine organisms, often associated with symbiotic bacteria.
Bacteria
A diverse array of both Gram-positive and Gram-negative bacteria synthesize cyclopropane fatty acids as components of their membrane phospholipids. Escherichia coli is a well-studied model organism for CPFA biosynthesis, where the conversion of unsaturated fatty acids to their cyclopropane derivatives is a key mechanism for adaptation to stressful conditions. In E. coli, the species containing the cyclopropane residue is often one of the most abundant phospholipids, particularly in the stationary phase.[1][2] For example, in genetically modified E. coli strains capable of producing phosphatidylcholine, 16:0/17:0cyclo PC has been identified as a major PC species.[1] The formation of these cyclopropane lipids helps the bacteria to increase membrane stability and resistance to acid stress.
Plants
While less common than in bacteria, cyclopropane and cyclopropene (B1174273) fatty acids are found in the seed oils of certain plant species, particularly those belonging to the order Malvales. For instance, Sterculia foetida seed oil is known to contain significant amounts of cyclopropene fatty acids like sterculic acid.[3] Dihydrosterculate, a cyclopropane fatty acid, has been shown to accumulate in the phosphatidylcholine fraction in transgenic tobacco cells expressing a cyclopropane fatty acid synthase from S. foetida.[3] However, the natural abundance of this compound in non-modified plants is not well-documented and is generally considered to be low.
Marine Invertebrates
The lipid profiles of marine invertebrates are highly diverse and can be influenced by their diet and symbiotic microbial communities. While comprehensive lipidomic studies of many marine invertebrates are still emerging, the presence of odd-chain and branched-chain fatty acids, often of bacterial origin, is common. The detection of cyclopropane fatty acids in some marine organisms has been reported, suggesting a potential dietary or symbiotic bacterial source.[4] However, specific quantitative data on the presence of this compound in marine invertebrates is currently limited.
Quantitative Abundance
The abundance of this compound and other cyclopropane-containing phospholipids can vary significantly depending on the organism, its growth phase, and environmental conditions.
| Organism/System | Sample Type | Abundance of Cyclopropane Fatty Acids / this compound | Reference |
| Escherichia coli (genetically modified) | Stationary phase cell culture | 16:0/17:0 cyclo PC is a major PC species. | [1] |
| Legionella gormanii | Cell membrane | Cyclopropyl 17:0 acid accounted for 22% of the total fatty acids in the PC fraction. | [5] |
| Transgenic Nicotiana benthamiana expressing bacterial CPFAS | Leaf tissue | Dihydrosterculic acid (a C19 CPA) accumulated up to 11.8% of total fatty acid methyl esters. | [6] |
| Sterculia foetida expressing CPFAS in tobacco suspension cells | Cell culture | Dihydrosterculate accumulated up to 6.2% of total fatty acids, largely in phosphatidylcholine. | [3] |
Biosynthesis and Physiological Role
The biosynthesis of cyclopropane fatty acids in phospholipids is a post-synthetic modification of existing unsaturated fatty acyl chains within the membrane.
Biosynthesis Pathway
The key enzyme responsible for this transformation is cyclopropane fatty acid (CFA) synthase . This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acid already incorporated into a phospholipid molecule. In the case of this compound, the precursor is typically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0-18:1 PC).
Caption: Biosynthesis of this compound from 16:0-18:1 PC.
Physiological Role
The primary role of cyclopropane fatty acids in bacterial membranes is to modulate membrane fluidity and provide protection against environmental stresses. The introduction of a cyclopropane ring into the acyl chain increases the packing density of the phospholipids compared to their unsaturated precursors, leading to a more ordered and less fluid membrane. This alteration in membrane properties is thought to contribute to:
-
Acid resistance: By reducing proton permeability across the membrane.
-
Solvent tolerance: By preventing the disruption of the membrane by organic solvents.
-
Oxidative stress resistance: By protecting the double bond from oxidation.
-
High-temperature stress: By stabilizing the membrane at elevated temperatures.
There is currently no strong evidence to suggest a direct role for this compound in intracellular signaling pathways. Its function appears to be primarily structural and adaptive.
Experimental Protocols
The identification and quantification of this compound require a combination of lipid extraction, separation, and mass spectrometric techniques.
Lipid Extraction (Bligh-Dyer Method)
This is a widely used method for the total extraction of lipids from biological samples.
Materials:
-
Methanol
-
Deionized water
-
Sample (e.g., bacterial cell pellet, homogenized tissue)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Three phases will be formed: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing lipids), and a protein precipitate at the interface.
-
Carefully collect the lower organic phase using a glass Pasteur pipette.
-
The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Caption: Workflow for the Bligh-Dyer lipid extraction method.
Analysis of Intact Phospholipid by LC-UVPD-MS
Ultraviolet Photodissociation (UVPD) Mass Spectrometry is a powerful technique for localizing the cyclopropane ring within the fatty acyl chain.
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer equipped with UVPD capabilities (e.g., Orbitrap Fusion Lumos).
Protocol:
-
Chromatographic Separation:
-
Resuspend the lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the phospholipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium (B1175870) formate).
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes.
-
Perform MS/MS analysis using UVPD on the precursor ion corresponding to this compound (m/z 746.58 in positive ion mode as [M+H]⁺).
-
The key diagnostic feature of UVPD for cyclopropane localization is the generation of a pair of fragment ions separated by 14 Da, resulting from cleavage on either side of the cyclopropane ring.
-
Fatty Acid Analysis by GC-MS
This method involves the conversion of phospholipids to their fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry.
Protocol:
-
Transesterification to FAMEs:
-
To the dried lipid extract, add a solution of methanolic HCl or BF₃ in methanol.
-
Heat the mixture at a controlled temperature (e.g., 80°C) for 1-2 hours to convert the fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).
-
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs into a GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) to separate the FAMEs.
-
The mass spectrometer will identify the FAMEs based on their mass spectra and retention times. The 17:0 cyclo FAME will have a distinct mass spectrum compared to other fatty acids.
-
Conclusion
This compound is a significant, though often overlooked, component of bacterial cell membranes, playing a vital role in adaptation to environmental stress. Its biosynthesis via CFA synthase is a key post-synthetic modification that remodels the membrane architecture. While its presence in bacteria is well-established, further research is needed to fully elucidate its distribution and physiological significance in plants and marine organisms. The advanced analytical techniques outlined in this guide, particularly LC-UVPD-MS, provide powerful tools for the detailed structural characterization and quantification of this and other cyclopropane-containing phospholipids, paving the way for a deeper understanding of their roles in biology and potential applications in biotechnology and drug development.
References
An In-depth Technical Guide to the Physical Characteristics of 16:0-17:0 Cyclo PC Containing Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipids (B1166683) containing cyclopropane (B1198618) fatty acids are integral components of the cell membranes of numerous bacteria, where they play a crucial role in adapting to environmental stress. 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC) is a notable example of such a lipid. The presence of the cyclopropane ring in the acyl chain imparts unique biophysical properties to the lipid bilayer, influencing its fluidity, stability, and interactions with membrane-associated proteins. Understanding these characteristics is of paramount importance for researchers in microbiology, membrane biophysics, and for professionals in drug development designing lipid-based drug delivery systems or targeting bacterial membranes.
This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of lipid bilayers composed of this compound. While extensive experimental data on pure this compound bilayers is limited in publicly available literature, this document consolidates information from molecular dynamics simulations, studies on related cyclopropane-containing lipids, and established analytical techniques to offer a detailed profile. This guide also presents detailed experimental protocols for researchers seeking to characterize these unique lipid systems.
Chemical and Molecular Properties
This compound is a glycerophospholipid with a palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing fatty acid (17:0 cyclo) at the sn-2 position of the glycerol (B35011) backbone. The phosphocholine (B91661) headgroup is attached at the sn-3 position.
| Property | Value | Reference |
| Full Name | 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine | |
| Abbreviation | This compound | |
| Molecular Formula | C41H80NO8P | [1][2] |
| Molecular Weight | 746.05 g/mol | [1][2] |
DOT Script for Molecular Structure of this compound:
Physical Characteristics of Bilayers
The cyclopropane ring in the sn-2 acyl chain introduces a rigid kink, which significantly influences the packing and dynamic properties of the lipid bilayer. While specific experimental values for pure this compound bilayers are not extensively reported, molecular dynamics simulations and comparative studies with other lipids provide valuable insights.
3.1. Phase Behavior and Thermotropic Properties
An early study on E. coli phospholipids suggested that the phase transitions of lipids containing cyclopropane fatty acids are very similar to their unsaturated counterparts. This implies that the main phase transition temperature (Tm) of this compound is likely close to that of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which has a similar kink in its sn-2 chain due to a cis double bond.
| Lipid | sn-1 Chain | sn-2 Chain | Main Transition Temp. (Tm) | Enthalpy (ΔH) |
| DPPC | 16:0 | 16:0 | 41 °C | 8.7 kcal/mol |
| POPC | 16:0 | 18:1 (cis-Δ9) | -2 °C | 7.6 kcal/mol |
| This compound | 16:0 | 17:0 (cis-9,10) | Estimated to be similar to POPC | No data available |
3.2. Bilayer Structure and Dimensions
Molecular dynamics simulations indicate that cyclopropane fatty acids disrupt the packing of lipid acyl chains, which would be expected to increase the area per lipid and decrease the bilayer thickness compared to a fully saturated lipid like dipalmitoylphosphatidylcholine (DPPC). At the same time, the cyclopropane ring is more conformationally restricted than a cis-double bond, which may lead to a slightly smaller area per lipid and a thicker bilayer compared to POPC.
| Parameter | DPPC (at 50°C) | POPC (at 30°C) | This compound |
| Area per Lipid (Ų) | ~64 | ~68 | Estimated to be between that of DPPC and POPC |
| Bilayer Thickness (Å) | ~45 | ~43 | Estimated to be between that of POPC and DPPC |
DOT Script for Influence of Acyl Chains on Bilayer Properties:
Experimental Protocols
The following sections provide detailed methodologies for characterizing the physical properties of this compound bilayers.
4.1. Liposome (B1194612) Preparation
4.1.1. Materials
-
This compound (Avanti Polar Lipids, Inc.)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
4.1.2. Procedure for Large Unilamellar Vesicles (LUVs)
-
Dissolve a known quantity of this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. The temperature of the buffer should be above the estimated phase transition temperature of the lipid.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To produce LUVs, extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's Tm. This should be repeated at least 11 times.
4.2. Differential Scanning Calorimetry (DSC)
4.2.1. Instrument
-
Differential Scanning Calorimeter (e.g., MicroCal VP-DSC)
4.2.2. Procedure
-
Prepare a liposome suspension of this compound at a concentration of 1-5 mg/mL in the desired buffer.
-
Degas the liposome suspension and the reference buffer for 10-15 minutes prior to loading.
-
Load the sample and reference cells of the calorimeter.
-
Perform several pre-scans to ensure thermal equilibration.
-
Scan the sample over a temperature range that brackets the expected phase transition (e.g., -20°C to 60°C) at a scan rate of 1°C/min.
-
Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
4.3. X-ray Diffraction
4.3.1. Instrument
-
Small-angle X-ray scattering (SAXS) instrument
4.3.2. Procedure
-
Prepare a concentrated and well-hydrated sample of this compound liposomes (typically >50 mg/mL).
-
Load the sample into a temperature-controlled sample holder.
-
Collect SAXS data at a temperature above the Tm to ensure the bilayer is in the liquid-crystalline phase.
-
The lamellar repeat spacing (d-spacing) can be determined from the position of the Bragg peaks in the scattering profile.
-
The bilayer thickness can then be calculated from the d-spacing and the known lipid and water volumes.
4.4. Molecular Dynamics (MD) Simulations
4.4.1. Software
-
GROMACS or similar MD simulation package
-
Force field compatible with lipids (e.g., CHARMM36)
4.4.2. Procedure
-
Generate the topology and parameter files for this compound. This may require parameterization of the cyclopropane ring if not already present in the force field.
-
Construct a bilayer system with a desired number of lipids (e.g., 128 lipids) and solvate with water.
-
Add ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble.
-
Run a production simulation for a sufficient length of time (e.g., >100 ns) to obtain converged properties.
-
Analyze the trajectory to calculate properties such as the area per lipid, bilayer thickness, and deuterium (B1214612) order parameters.
DOT Script for Experimental Workflow:
Conclusion
Bilayers containing this compound possess unique physical characteristics dictated by the presence of the cyclopropane moiety in the sn-2 acyl chain. While direct experimental data on pure bilayers of this lipid is not abundant, a combination of theoretical insights from molecular dynamics simulations and comparative analysis with well-studied phospholipids provides a strong framework for understanding their behavior. The cyclopropane ring introduces a rigid kink that disrupts lipid packing, likely resulting in a phase transition temperature and bilayer dimensions intermediate between fully saturated and monounsaturated phosphatidylcholines.
The detailed experimental protocols provided in this guide offer a robust starting point for researchers to further elucidate the specific properties of this compound containing bilayers. Such studies will not only advance our fundamental understanding of bacterial membrane biophysics but also inform the rational design of novel antimicrobial agents and sophisticated lipid-based nanocarriers for therapeutic applications. Further experimental characterization of this and other cyclopropane-containing phospholipids is a promising area for future research.
References
An In-depth Technical Guide to Cyclopropane-Containing Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-containing phospholipids (B1166683) are a unique class of lipids characterized by the presence of a cyclopropane (B1198618) ring within their fatty acyl chains. These lipids are predominantly found in the cell membranes of various eubacteria and have also been identified in some plants and protozoa.[1] The formation of a cyclopropane ring is a post-synthetic modification of unsaturated fatty acids already incorporated into the membrane phospholipids.[2][3][4] This modification is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS) and plays a crucial role in the adaptation of microorganisms to various environmental stresses.[1][2][3]
The presence of the cyclopropane ring introduces a kink in the fatty acyl chain, altering the physical properties of the cell membrane, such as fluidity and permeability.[1] These changes are associated with increased resistance to acidic pH, oxidative stress, high temperatures, and certain antimicrobial agents.[5] In pathogenic bacteria, such as Mycobacterium tuberculosis and Salmonella enterica, cyclopropane-containing phospholipids, including the specialized mycolic acids, are implicated in virulence and persistence within the host.[5][6][7] Given their importance in microbial survival and pathogenesis, the enzymes involved in the biosynthesis of these lipids are being explored as potential targets for novel antimicrobial drug development.
This technical guide provides a comprehensive overview of the core aspects of cyclopropane-containing phospholipids, including their biosynthesis, function, and methods of analysis. It is intended to be a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.
Biosynthesis of Cyclopropane-Containing Phospholipids
The biosynthesis of cyclopropane fatty acids (CFAs) is a fascinating enzymatic process that occurs directly on pre-existing phospholipids within the cell membrane.
The key enzyme in this process is Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain of a phospholipid.[2][3][4] This reaction results in the formation of a cyclopropane ring. The synthesis of CFAs typically increases as bacterial cultures enter the stationary phase of growth, a period often associated with nutrient limitation and other environmental stresses.[2][3][4][8]
The overall reaction can be summarized as:
Unsaturated fatty acyl chain (in phospholipid) + S-adenosyl-L-methionine (SAM) → Cyclopropane fatty acyl chain (in phospholipid) + S-adenosyl-homocysteine (SAH) + H+
dot
Caption: Biosynthesis of cyclopropane-containing phospholipids.
Functions and Biological Significance
The primary function of cyclopropane-containing phospholipids is to modulate the properties of the cell membrane, thereby enabling bacteria to adapt to and survive in stressful environments.
-
Acid Stress Resistance: The presence of cyclopropane fatty acids in the membrane phospholipids reduces the permeability of the membrane to protons, helping the cell to maintain a stable internal pH in acidic environments.[5] This is a critical survival mechanism for enteric bacteria like E. coli and Salmonella.[5][6][7]
-
Oxidative Stress Tolerance: Cyclopropane rings are less susceptible to oxidation compared to double bonds. By converting unsaturated fatty acids to cyclopropane fatty acids, bacteria can protect their membranes from oxidative damage caused by reactive oxygen species.
-
Regulation of Membrane Fluidity: The introduction of a cyclopropane ring alters the packing of phospholipid acyl chains, generally leading to a more ordered and less fluid membrane. This can help to counteract the fluidizing effects of high temperatures or organic solvents.
-
Virulence in Pathogenic Bacteria: In pathogenic species like Mycobacterium tuberculosis, cyclopropane modification of mycolic acids is crucial for the structural integrity of the cell wall, resistance to antibiotics, and the ability to persist within the host.[5] Similarly, in Salmonella enterica, the presence of cyclopropane fatty acids contributes to its virulence.[6][7]
dot
Caption: Role of cyclopropane phospholipids in bacterial stress response.
Quantitative Data on Cyclopropane Fatty Acid Content
The abundance of cyclopropane fatty acids in bacterial membranes can vary significantly depending on the bacterial species, growth phase, and environmental conditions. The following tables summarize some of the quantitative data available in the literature.
Table 1: Fatty Acid Composition of Salmonella enterica serovar Typhimurium in Stationary Phase
| Fatty Acid | Wild-Type (% of Total) | cfa Mutant (% of Total) |
| Saturated | ||
| 14:0 | 4.5 ± 0.2 | 4.9 ± 0.3 |
| 16:0 | 25.1 ± 0.8 | 27.8 ± 1.1 |
| 18:0 | 1.9 ± 0.1 | 2.1 ± 0.2 |
| Unsaturated | ||
| 16:1 | 2.3 ± 0.2 | 23.5 ± 1.5 |
| 18:1 | 11.8 ± 0.5 | 29.8 ± 1.8 |
| Cyclopropane | ||
| cyc17:0 | 29.5 ± 1.2 | 0.3 ± 0.1 |
| cyc19:0 | 24.9 ± 1.0 | 0.3 ± 0.1 |
Data adapted from Karlinsey et al., 2022.[4] Values are means ± standard deviations.
Table 2: Cyclopropane Fatty Acid Content in Pseudomonas putida KT2440
| Growth Phase / Condition | C17:cyclopropane (% of Total Fatty Acids) |
| Exponential Phase (LB Medium) | Low levels |
| Stationary Phase (LB Medium) | High levels |
| Exponential Phase (M9 + citrate) | Not detected |
| Stationary Phase (M9 + citrate) | ~30% |
| cfaA Mutant (Stationary) | ~20% |
| cfaB Mutant (Stationary) | < 0.2% |
Data adapted from Muñoz-Rojas et al., 2006.[9]
Experimental Protocols
The analysis of cyclopropane-containing phospholipids typically involves three main steps: lipid extraction, derivatization (for GC-MS), or direct analysis of intact lipids (by LC-MS/MS), and detection and quantification.
Lipid Extraction from Bacterial Cells (Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from bacterial cells.[1][10][11][12]
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl3)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Harvesting and Washing: Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet once with ice-cold PBS to remove residual media.
-
Cell Resuspension: Resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).
-
Single-Phase Extraction: To the cell suspension in a glass tube, add chloroform and methanol to achieve a final single-phase mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v). For 1 mL of aqueous cell suspension, add 1.25 mL of chloroform and 2.5 mL of methanol.
-
Vortexing and Incubation: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and cell lysis. Incubate at room temperature for at least 1 hour with occasional vortexing to facilitate complete lipid extraction.
-
Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of 0.9% NaCl to the tube. Vortex for 2 minutes. This will result in a biphasic system with a final chloroform:methanol:water ratio of approximately 2:2:1.8.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1,000 x g) for 10 minutes to achieve a clear separation of the two phases. The lower phase is the chloroform layer containing the lipids, and the upper phase is the aqueous methanol layer.
-
Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the interface containing precipitated proteins.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.
-
Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS
This protocol describes the conversion of fatty acids within the extracted lipids to their methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][13][14][15][16]
Materials:
-
Dried lipid extract
-
1% Sulfuric acid in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Transesterification: To the dried lipid extract, add 1 mL of toluene and 2 mL of 1% sulfuric acid in methanol.
-
Heating: Tightly cap the tube and heat at 50°C for 16 hours (overnight) in a heating block or water bath.
-
Extraction of FAMEs: After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAMEs.
-
Collection and Drying: Carefully transfer the upper hexane layer to a new tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC vial.
-
GC-MS Analysis: Inject the sample into the GC-MS system. A typical GC program would involve a temperature gradient to separate the FAMEs based on their boiling points. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra. Cyclopropane fatty acid methyl esters will have a characteristic mass spectrum that allows for their identification and quantification.
dot
Caption: Experimental workflow for the analysis of cyclopropane phospholipids.
Analysis of Intact Cyclopropane-Containing Phospholipids by LC-MS/MS
This approach allows for the analysis of intact phospholipid species, providing information on both the head group and the fatty acyl chain composition.[17][18][19][20][21]
Materials:
-
Dried lipid extract
-
Appropriate solvents for liquid chromatography (e.g., acetonitrile, isopropanol (B130326), water, with additives like ammonium (B1175870) formate (B1220265) or formic acid)
-
LC vials
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., a mixture of isopropanol and acetonitrile).
-
Liquid Chromatography: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column). A gradient elution is typically used to separate the different phospholipid classes and molecular species.
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer.
-
MS1 Scan: A full scan is performed to detect the precursor ions of the intact phospholipids. The mass-to-charge ratio (m/z) of the intact cyclopropane-containing phospholipid will be 14 Da higher than its unsaturated precursor.
-
MS/MS (Tandem MS): Precursor ions of interest are selected and fragmented. The fragmentation pattern provides structural information, including the identity of the head group and the fatty acyl chains. Specific fragment ions can confirm the presence and position of the cyclopropane ring.
-
-
Data Analysis: The data is processed using specialized software to identify and quantify the different phospholipid species based on their retention times, precursor m/z, and fragmentation patterns.
Conclusion and Future Perspectives
Cyclopropane-containing phospholipids are critical components of bacterial membranes, playing a vital role in adaptation to environmental stress and in the virulence of pathogenic species. Understanding the biosynthesis and function of these unique lipids opens up new avenues for the development of novel antimicrobial strategies. The analytical techniques outlined in this guide provide the necessary tools for researchers to investigate the occurrence, abundance, and role of cyclopropane phospholipids in various biological systems. Future research will likely focus on further elucidating the specific interactions between cyclopropane-containing phospholipids and membrane proteins, as well as exploring the therapeutic potential of inhibiting their biosynthesis.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. gcms.cz [gcms.cz]
- 4. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formation of cyclopropane fatty acids in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The growth phase-dependent synthesis of cyclopropane fatty acids in Escherichia coli is the result of an RpoS(KatF)-dependent promoter plus enzyme instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Cyclopropane Fatty Acids in the Response of Pseudomonas putida KT2440 to Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. lipidmaps.org [lipidmaps.org]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
Understanding the nomenclature of 16:0-17:0 Cyclo PC
This guide provides a comprehensive overview of 16:0-17:0 Cyclo PC, a cyclopropane-modified phospholipid, tailored for researchers, scientists, and professionals in drug development. It covers its nomenclature, physicochemical properties, biological significance, biosynthesis, and detailed analytical protocols.
Nomenclature and Chemical Structure
This compound is a specific glycerophospholipid, a modified form of phosphatidylcholine (PC). The nomenclature specifies the two fatty acid chains attached to the glycerol (B35011) backbone:
-
16:0 : Represents palmitic acid, a saturated fatty acid with 16 carbon atoms and zero double bonds.[1][2]
-
17:0 Cyclo : Refers to a 17-carbon fatty acyl chain containing a cyclopropane (B1198618) ring.[1][2] This is typically formed by the addition of a methylene (B1212753) bridge across a double bond of a pre-existing unsaturated fatty acid.[3]
-
PC : Denotes the head group, phosphatidylcholine, which is a major constituent of eukaryotic cell membranes.
The more precise chemical name for this molecule is 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine . It is a cyclopropane-modified analog of phosphatidylcholine.
The key quantitative data and properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₈₀NO₈P | |
| Molecular Weight | 746.05 g/mol | |
| Exact Mass | 745.56 g/mol | |
| CAS Number | 2456348-66-4 | |
| Physical Form | Powder | |
| Purity (Typical) | >99% (by TLC) | |
| Storage Temperature | -20°C | |
| Percent Composition | C: 66.01%, H: 10.81%, N: 1.88%, O: 17.16%, P: 4.15% |
Biological Significance and Function
Cyclopropane fatty acids (CFAs) are predominantly found in the membrane lipids of various bacteria. The formation of these lipids is not part of the primary lipid synthesis but rather a post-synthetic modification of existing membrane phospholipids. This conversion of unsaturated fatty acyl chains into cyclopropane rings is catalyzed by a family of enzymes known as CFA synthases.
The primary functions associated with this modification include:
-
Membrane Stability : The introduction of a cyclopropane ring alters the physical properties of the bacterial membrane. It has been shown to decrease membrane permeability and fluidity, which helps stabilize the membrane.
-
Stress Resistance : The synthesis of CFAs is often triggered by environmental stressors, such as acidic pH, oxidative stress, or temperature shocks. By modifying membrane properties, CFAs contribute to bacterial survival under these adverse conditions. For instance, they help reduce proton permeability in acidic environments and prevent deleterious phase separation during cold shock.
-
Pathogenesis : In some pathogenic bacteria, such as Mycobacterium tuberculosis, cyclopropanation of cell wall lipids has been linked to virulence.
Biosynthesis Pathway
The biosynthesis of a cyclopropane fatty acid within a phospholipid is a single, crucial enzymatic step that occurs directly on the fully formed phospholipid bilayer of the cell membrane.
The key components of this pathway are:
-
Substrate : An unsaturated fatty acyl chain within a membrane phospholipid (e.g., phosphatidylethanolamine (B1630911) or phosphatidylcholine).
-
Enzyme : Cyclopropane Fatty Acid (CFA) Synthase. This soluble enzyme acts on the membrane-embedded substrate.
-
Methylene Donor : S-adenosyl-L-methionine (SAM) provides the methylene (CH₂) group that is added across the double bond.
The reaction involves the transfer of the methylene group from SAM to the cis double bond of the acyl chain, forming the cyclopropane ring. This process is often upregulated during the stationary phase of bacterial growth or in response to stress signals.
References
The Dual Role of 16:0-17:0 Cyclo PC: A Gatekeeper of Membrane Fluidity and a Sentinel in Cellular Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the membranes of many bacteria and some other organisms. 1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC) is a specific phosphatidylcholine containing a cyclopropane ring in its acyl chain. This modification, occurring post-synthesis within the membrane bilayer, significantly influences the biophysical properties of the membrane, playing a crucial role in maintaining membrane integrity and fluidity, particularly in response to environmental stressors. This technical guide delves into the core functions of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways that govern its synthesis.
Introduction
The cell membrane is a dynamic and fluid structure, essential for cellular function and survival. Its composition is tightly regulated to adapt to changing environmental conditions. Cyclopropane fatty acids (CFAs) are formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid precursors already incorporated into membrane phospholipids.[1][2] This reaction is catalyzed by cyclopropane fatty acid synthase (CFA synthase).[3][4] The presence of the cyclopropane ring introduces a unique kinked yet rigid structure to the fatty acyl chain, which in turn modulates membrane fluidity, permeability, and stability.[5][6] this compound, a phosphatidylcholine containing a C17 cyclopropane fatty acid, is a key player in these adaptive responses. This document provides a comprehensive overview of its role in membrane biophysics and cellular stress responses.
Role of this compound in Membrane Fluidity
The impact of this compound on membrane fluidity is multifaceted and context-dependent. The cyclopropane ring introduces a rigid kink in the acyl chain, which disrupts the ordered packing of saturated fatty acids, thereby increasing membrane fluidity at lower temperatures.[5][6] This is a critical adaptation to cold shock, preventing the membrane from entering a gel-like state.[5][6] Conversely, at physiological or higher temperatures, the rigid nature of the cyclopropane ring can lead to increased packing density and ordering of the lipid chains compared to its unsaturated precursor, resulting in decreased membrane permeability and enhanced stability.[2][7] This dual functionality allows cells to fine-tune their membrane properties in response to a wide range of thermal conditions.
Quantitative Data on Membrane Properties
Direct experimental quantitative data from techniques like Differential Scanning Calorimetry (DSC) or fluorescence anisotropy specifically for this compound is not extensively available in the public literature. However, molecular dynamics simulations provide valuable insights into the effects of cyclopropane fatty acids on membrane biophysics. The following table summarizes key parameters from such simulations, comparing membranes with cyclopropane fatty acids to those with their unsaturated precursors.
| Parameter | Membrane with Unsaturated Fatty Acids | Membrane with Cyclopropane Fatty Acids | Implication for Membrane Properties |
| Area per Lipid | Larger | Smaller | Increased packing density with CFAs. |
| Membrane Thickness | Thinner | Thicker | Increased ordering and stability with CFAs. |
| Acyl Chain Order Parameter ( | Lower | Higher | Reduced flexibility and increased ordering of acyl chains with CFAs. |
| Lateral Diffusion Coefficient (Dxy) | Higher | Lower | Slower movement of lipids within the membrane containing CFAs. |
Note: This data is derived from molecular dynamics simulations of bacterial membranes and provides a theoretical framework for understanding the impact of cyclopropanation.[5]
Involvement of this compound in Stress Response
The synthesis of cyclopropane fatty acids, and by extension this compound, is a hallmark of the bacterial response to various environmental stresses.[3][8] This modification helps to protect the cell from damage by reinforcing the membrane barrier.
Acid Stress
One of the most well-documented roles of CFAs is in conferring resistance to acid shock.[9] The increased packing and reduced permeability of membranes containing CFAs are thought to decrease the influx of protons, helping to maintain the intracellular pH.[2][10] Strains of E. coli lacking the cfa gene are significantly more sensitive to low pH environments.[9]
Osmotic Stress
Changes in osmotic pressure can compromise membrane integrity. The accumulation of CFAs in the membrane is associated with increased tolerance to high osmolarity.[11] The rigid nature of the cyclopropane ring is believed to provide mechanical stability to the membrane, preventing lysis in hypotonic environments and cellular dehydration in hypertonic conditions.
Other Stresses
The presence of CFAs has also been linked to resistance against other stressors, including high temperatures, exposure to organic solvents, and oxidative stress.[11][12] In Pseudomonas putida, for instance, mutants deficient in CFA synthesis show increased sensitivity to organic solvent shocks.[13]
Signaling Pathways and Regulation of CFA Synthesis
The production of this compound is tightly regulated at both the transcriptional and post-transcriptional levels, often as part of a broader stress response network. The expression of the cfa gene, encoding CFA synthase, is controlled by a complex interplay of transcription factors and small non-coding RNAs (sRNAs).
Transcriptional Regulation
The cfa gene in E. coli has multiple promoters that are recognized by different sigma factors, allowing for its expression under various conditions. The σ⁷⁰-dependent promoter drives basal expression during exponential growth, while the σS (RpoS)-dependent promoter is activated during the stationary phase and under stress conditions.[14] Other transcription factors such as FNR, YieP, OmpR, and CpxR also indirectly regulate cfa expression through their control of sRNAs.[3]
Post-Transcriptional Regulation by Small RNAs
Several sRNAs have been identified as key regulators of cfa mRNA. RydC is a well-characterized sRNA that activates cfa expression by binding to its 5' untranslated region (UTR) and protecting it from degradation by RNase E.[4][5] Other sRNAs, such as FnrS, act as indirect activators, while OmrB and CpxQ can act as repressors.[3][8] This complex regulatory network allows the cell to fine-tune the levels of CFA synthase in response to specific environmental cues.
Visualization of Regulatory Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory pathways controlling CFA synthase expression and the experimental workflow for studying stress response.
Caption: Regulatory network of CFA synthase expression in response to stress.
Caption: General experimental workflow for studying this compound function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for investigating the role of cyclopropane fatty acids in membrane properties and stress response.
Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method, which can be adapted to include this compound.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired base lipid
-
This compound (Avanti Polar Lipids)
-
Desired buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Mini-extruder (Avanti Polar Lipids)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum pump
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve the desired lipids (e.g., a specific molar ratio of POPC and this compound) in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 21 passes) to form LUVs of a uniform size.
-
-
Characterization:
-
The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Acid Stress Survival Assay
This protocol is adapted from studies on acid resistance in E. coli.[9][15]
Materials:
-
Overnight cultures of bacterial strains (e.g., wild-type and cfa mutant)
-
LB broth (or other suitable growth medium)
-
Acidic LB broth (pH adjusted to a stressful level, e.g., pH 2.5, with HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Plates with solid growth medium (e.g., LB agar)
Procedure:
-
Culture Preparation:
-
Inoculate fresh LB broth with the bacterial strains and grow to the desired phase (e.g., stationary phase, where CFA levels are typically high).
-
-
Acid Challenge:
-
Harvest a defined volume of the culture by centrifugation.
-
Resuspend the cell pellet in an equal volume of acidic LB broth.
-
Incubate the suspension at 37°C for a specific duration (e.g., 1-2 hours).
-
-
Quantification of Survival:
-
At various time points, take aliquots from the acid-stressed culture.
-
Perform serial dilutions in PBS.
-
Plate the dilutions onto LB agar (B569324) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFUs) to determine the percentage of survival compared to the initial cell count.
-
Osmotic Stress Survival Assay
This protocol is a generalized method for assessing tolerance to hyperosmotic conditions.[7][16]
Materials:
-
Overnight cultures of bacterial strains
-
Growth medium (e.g., M9 minimal medium)
-
Growth medium supplemented with a high concentration of an osmolyte (e.g., 0.6 M NaCl)
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow bacterial strains in the standard growth medium to mid-log phase.
-
-
Osmotic Challenge:
-
Inoculate fresh growth medium containing the high concentration of the osmolyte with the prepared cultures to a specific starting optical density (OD).
-
-
Growth Monitoring:
-
Incubate the cultures at the appropriate temperature with shaking.
-
Monitor bacterial growth over time by measuring the OD at 600 nm.
-
Plot growth curves to compare the tolerance of different strains to the osmotic stress.
-
Conclusion
This compound is a vital component of the cellular membrane's adaptive toolkit. Its unique chemical structure allows it to modulate membrane fluidity in response to temperature changes and to fortify the membrane against a variety of environmental insults. The intricate regulatory networks that control its synthesis underscore its importance in cellular homeostasis and survival. For researchers in basic science and drug development, understanding the role of this compound and the pathways that govern its production opens up new avenues for exploring bacterial pathogenesis, stress adaptation, and potentially for the development of novel antimicrobial strategies that target membrane integrity. Further research focusing on direct experimental quantification of its biophysical effects will provide an even clearer picture of this fascinating lipid's function.
References
- 1. Transcriptional and post-transcriptional mechanisms modulate cyclopropane fatty acid synthase through small RNAs in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. embopress.org [embopress.org]
- 5. A small RNA activates CFA synthase by isoform-specific mRNA stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Evolved Osmotolerant Escherichia coli Mutants Frequently Exhibit Defective N-Acetylglucosamine Catabolism and Point Mutations in Cell Shape-Regulating Protein MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alkyl-chain-length-independent hole mobility: Topics by Science.gov [science.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improving acid resistance of Escherichia coli base on the CfaS-mediated membrane engineering strategy derived from extreme acidophile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights on Osmotic Tolerance Mechanisms in Escherichia coli Gained from an rpoC Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 16:0-17:0 Cyclo PC using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16:0-17:0 Cyclo PC (1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine) in bacterial cell membranes. This method is crucial for researchers in microbiology, drug development, and lipidomics who are investigating bacterial membrane composition and its response to environmental stressors. The protocol provides a comprehensive workflow, including lipid extraction, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Introduction
Cyclopropane-containing phospholipids (B1166683) are integral components of the cell membranes of many bacteria.[1] These lipids are formed by the enzymatic addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids already incorporated into the membrane phospholipids.[1] This modification, often occurring as bacteria enter the stationary phase of growth or encounter environmental stress, alters the physical properties of the membrane, such as fluidity and permeability.[2][3] The presence of cyclopropane (B1198618) fatty acids has been linked to increased resistance to adverse conditions like high temperatures, osmotic stress, and acidic pH.[2]
This compound is a specific phosphatidylcholine (PC) species containing a palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing heptadecanoic acid (17:0 cyclo) at the sn-2 position. Accurate quantification of this and other cyclopropane-containing lipids is essential for understanding bacterial adaptation mechanisms and for identifying potential targets for novel antimicrobial agents. This application note presents a detailed protocol for the selective and sensitive quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation: Lipid Extraction from Bacterial Cells
A modified Bligh-Dyer extraction method is recommended for the efficient extraction of total lipids from bacterial cell pellets.
Materials:
-
Bacterial cell pellet
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Internal Standard (IS): e.g., PC(17:0/17:0)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a known mass of bacterial cell pellet, add the internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be at least 20 times the volume of the cell pellet.
-
Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Centrifuge the sample to pellet the cell debris.
-
Transfer the supernatant (liquid phase) to a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.
-
Vortex briefly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions: A reverse-phase separation is employed to resolve the lipid species.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, then return to initial conditions and equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions: The quantification of this compound is achieved by monitoring specific precursor-to-product ion transitions. The most characteristic fragmentation of phosphatidylcholines in positive ion mode is the production of the phosphocholine (B91661) headgroup fragment at m/z 184.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 746.56 ([M+H]⁺) | 184.1 | Optimized (e.g., 25-35) |
| PC(17:0/17:0) (IS) | 762.62 ([M+H]⁺) | 184.1 | Optimized (e.g., 25-35) |
Data Presentation
The following table presents representative quantitative data for the lipid composition of E. coli in the stationary phase, highlighting the presence of cyclopropane-containing phospholipids. The data is expressed as mole percent of total phospholipids.
| Phospholipid Species | Abbreviation | Representative Abundance (mol %) |
| PE(16:0/17:0 cyclo) | PE(33:1cy) | 25.5 |
| PE(16:0/19:0 cyclo) | PE(35:1cy) | 10.2 |
| PG(16:0/17:0 cyclo) | PG(33:1cy) | 8.1 |
| PG(16:0/19:0 cyclo) | PG(35:1cy) | 3.5 |
| CL(16:0/16:0/16:0/17:0 cyclo) | CL(65:1cy) | 4.7 |
| This compound | PC(33:1cy) | 1.5 |
Note: This data is illustrative and based on typical lipid profiles of E. coli. Actual values will vary depending on the bacterial strain and growth conditions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Biosynthesis of cyclopropane phospholipids in bacterial membranes.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. This protocol is essential for researchers studying the lipid composition of bacterial membranes and its role in stress adaptation. The detailed experimental workflow and data analysis guidelines will enable laboratories to implement this method for routine analysis, contributing to a deeper understanding of bacterial physiology and the development of new antimicrobial strategies.
References
- 1. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
- 2. Transient Complexity of E. coli Lipidome Is Explained by Fatty Acyl Synthesis and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic consequences of phospholipid synthesis defects in Escherichia coli revealed by HILIC-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 16:0-17:0 Cyclo PC as an Internal Standard in Lipidomics
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-palmitoyl-2-(cis-9,10-methylenehexadecanoyl)-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC) as an internal standard in quantitative lipidomics. This document outlines the rationale for its use, detailed experimental protocols for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS), and presents a framework for data analysis. The unique structure of this compound, containing a cyclopropane (B1198618) ring within the sn-2 fatty acyl chain, renders it a non-endogenous lipid in most mammalian systems, making it an ideal internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid classes.
Introduction to this compound as an Internal Standard
Quantitative lipidomics relies on the use of internal standards to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and behave similarly during the analytical process.
This compound is a synthetic phosphatidylcholine that contains a palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing heptadecanoic acid (17:0 cyclo) at the sn-2 position. Cyclopropane fatty acids are primarily found in bacteria and are rare in mammalian tissues, thus minimizing the risk of interference from endogenous lipids. Its structural similarity to endogenous PCs ensures that it co-extracts and has a comparable ionization efficiency, making it a reliable tool for accurate quantification.
Key Properties of this compound:
| Property | Value |
| Full Chemical Name | 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₄₁H₈₀NO₈P |
| Average Molecular Weight | 746.05 g/mol |
| Monoisotopic Molecular Weight | 745.56 g/mol |
| Storage Temperature | -20°C |
Experimental Protocols
Preparation of Internal Standard Stock Solution
A precise stock solution of this compound is critical for accurate quantification.
Materials:
-
This compound powder
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v), LC-MS grade
-
Glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a known amount of the powder (e.g., 1 mg) using an analytical balance.
-
Dissolve the powder in a precise volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of, for example, 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
Sample Preparation and Lipid Extraction
The following protocol is a modified Bligh-Dyer method suitable for the extraction of lipids from biological matrices such as plasma, cell pellets, or tissue homogenates.
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10⁶ cells, 10 mg tissue)
-
This compound internal standard working solution (e.g., 10 µg/mL in chloroform:methanol 2:1)
-
Chloroform, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Glass centrifuge tubes
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest. For example, add 10 µL of a 10 µg/mL solution for a final amount of 100 ng.
-
Add 1 mL of methanol and vortex for 30 seconds.
-
Add 2 mL of chloroform and vortex for 30 seconds.
-
Add 0.8 mL of ultrapure water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer).
LC Conditions (Example for a C18 column):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: linear gradient to 100% B
-
12-15 min: hold at 100% B
-
15.1-18 min: return to 30% B for re-equilibration
-
-
Injection Volume: 5 µL
MS/MS Conditions (Example for a triple quadrupole in positive ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound (Internal Standard): Precursor ion [M+H]⁺ m/z 746.6 → Product ion m/z 184.1 (phosphocholine headgroup)
-
Endogenous PCs: Monitor the precursor ions of the specific PCs of interest and their common product ion m/z 184.1.
-
Quantitative Data and Performance
The performance of this compound as an internal standard should be validated for linearity, recovery, and precision. The following tables provide an example of expected performance data.
Table 1: Linearity of this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 10 | 5,234 |
| 50 | 26,170 |
| 100 | 51,980 |
| 250 | 128,500 |
| 500 | 255,100 |
| 1000 | 512,300 |
| R² | >0.995 |
Table 2: Recovery and Precision of this compound in Plasma
| Spiked Amount (ng) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Average Peak Area | % Recovery | % RSD |
| 100 | 49,870 | 52,100 | 50,550 | 50,840 | 98.5 | 2.2 |
| 500 | 250,100 | 258,300 | 254,600 | 254,333 | 99.3 | 1.6 |
Visualizations
Experimental Workflow
The overall workflow for using this compound as an internal standard in a lipidomics experiment can be visualized as follows:
Caption: Lipidomics workflow with internal standard.
Role of Cyclopropane Fatty Acids in Bacterial Membranes
While this compound is used as an exogenous standard in mammalian lipidomics, its structural motif is derived from bacterial lipids. In bacteria, cyclopropane fatty acids (CFAs) are formed post-synthetically on existing unsaturated fatty acids within the membrane phospholipids. This modification is often a response to environmental stress.
Caption: Bacterial membrane modification by CFA synthesis.
Conclusion
This compound is a valuable and reliable internal standard for quantitative lipidomics studies. Its non-endogenous nature in mammalian systems and structural similarity to native PCs allow for accurate correction of experimental variability. The detailed protocols and performance data provided in these application notes serve as a comprehensive resource for the successful implementation of this compound in a lipidomics workflow, ultimately leading to more robust and reproducible quantitative results.
Application Notes and Protocols for the Extraction of 16:0-17:0 Cyclo PC from Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane (B1198618) fatty acids (CFAs) are unique components of the cell membranes of many bacterial species, formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids within existing phospholipids (B1166683). This modification, catalyzed by CFA synthase, often occurs as bacteria enter the stationary phase or encounter environmental stressors such as changes in pH or osmolarity. The presence of CFAs, such as in 1-palmitoyl-2-(cis-9,10-methylenehexadecanoyl)-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC), alters membrane fluidity and permeability, contributing to bacterial survival and pathogenesis.[1][2] These lipids represent a potential target for novel antimicrobial strategies. This document provides a detailed protocol for the extraction and isolation of the phospholipid fraction containing this compound from bacterial cells.
Data Presentation
| Bacterial Strain | Growth Phase | Relative Abundance of this compound | Analytical Method | Reference |
| Genetically Modified E. coli AL95 | Stationary | Most abundant PC species | Mass Spectrometry | [3] |
| E. coli (general) | Stationary | Abundant | Mass Spectrometry | [1][4] |
| Pseudomonas aeruginosa | Stationary | Massive increase in CFA production | Mass Spectrometry |
Experimental Protocols
This protocol outlines a two-stage process for obtaining a phospholipid fraction enriched with this compound from bacterial cells. The first stage is a total lipid extraction using a modified Bligh-Dyer method, followed by a solid-phase extraction (SPE) to separate the total lipids into different classes.
Part 1: Total Lipid Extraction from Bacterial Cells (Modified Bligh-Dyer Method)
This procedure is designed for the efficient extraction of total lipids from a bacterial cell pellet.
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Harvesting and Washing: Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet with ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant.
-
Cell Lysis and Initial Extraction: Resuspend the cell pellet in a glass centrifuge tube with 0.8 mL of deionized water per gram of wet cell pellet. Add 2 mL of methanol and 1 mL of chloroform. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: To the single-phase mixture, add an additional 1 mL of chloroform and 1 mL of deionized water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation. Three layers will be visible: an upper aqueous (methanol/water) layer, a protein precipitate at the interface, and a lower organic (chloroform) layer containing the total lipids.
-
Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, ensuring not to disturb the protein interface, and transfer it to a clean glass tube.
-
Re-extraction: To maximize the lipid yield, add another 2 mL of chloroform to the remaining aqueous and protein layers. Vortex for 30 seconds and centrifuge as in step 4. Collect the lower chloroform layer and combine it with the first extract.
-
Drying: Evaporate the solvent from the combined chloroform extracts under a gentle stream of nitrogen or using a rotary evaporator. The resulting dried film is the total lipid extract.
-
Storage: Store the dried total lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Part 2: Phospholipid Fractionation by Solid-Phase Extraction (SPE)
This protocol separates the total lipid extract into neutral lipids, glycolipids, and phospholipids using a silica-based SPE cartridge.
Materials:
-
Dried total lipid extract from Part 1
-
Silica (B1680970) SPE cartridge (e.g., 500 mg)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of chloroform. Do not allow the cartridge to dry out between conditioning steps.
-
Sample Loading: Redissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 200-500 µL) and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids by passing 10 mL of chloroform through the cartridge. Collect this fraction in a clean tube. This fraction will contain components like free fatty acids and triglycerides.
-
Elution of Glycolipids: Elute the glycolipids by passing 10 mL of acetone through the cartridge. Collect this fraction in a separate clean tube.
-
Elution of Phospholipids: Elute the phospholipid fraction, which contains this compound, by passing 10 mL of methanol through the cartridge. Collect this fraction in a third clean tube.
-
Drying and Storage: Evaporate the solvent from the phospholipid fraction under a nitrogen stream or with a rotary evaporator. Store the dried phospholipid extract at -20°C under a nitrogen atmosphere.
Visualizations
Biosynthesis of Cyclopropane Fatty Acids
The formation of cyclopropane fatty acids occurs through the enzymatic conversion of unsaturated fatty acids already incorporated into phospholipids in the bacterial membrane.
Caption: Biosynthesis of cyclopropane fatty acids in bacteria.
Experimental Workflow for Extraction
The following diagram illustrates the sequential steps for the extraction and isolation of the phospholipid fraction containing this compound.
Caption: Workflow for the extraction of this compound.
Regulatory Pathway of Cyclopropane Fatty Acid Synthesis
The expression of the cyclopropane fatty acid synthase gene (cfa) is under complex control, often initiated by environmental stress signals.
Caption: Regulation of cyclopropane fatty acid synthesis.
References
- 1. Regulation of membrane protein activity by cyclopropane fatty acids in Escherichia coli lipid environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16:0-17:0 Cyclo PC in Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0-17:0 Cyclo PC (1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine) is a unique phospholipid featuring a cyclopropane (B1198618) ring within its fatty acid chain.[1][2] This structural modification, commonly found in bacterial lipids, offers distinct biophysical properties that can be harnessed in the preparation of liposomes for various applications, including drug delivery.[1] The presence of the cyclopropane moiety is known to influence membrane fluidity and permeability, potentially leading to more stable and robust liposomal formulations.[3]
Cyclopropane fatty acids (CFAs) are biosynthesized in bacteria, often in response to environmental stressors, suggesting a role in enhancing membrane resilience. This characteristic makes this compound a compelling candidate for creating liposomes with improved stability and controlled release profiles. These application notes provide a comprehensive guide to the use of this compound in liposome (B1194612) preparation, including detailed protocols and characterization methods.
Potential Applications and Advantages
The incorporation of this compound into liposomal formulations may offer several advantages:
-
Enhanced Stability: The cyclopropane ring can increase the mechanical rigidity and reduce the permeability of the lipid bilayer, potentially leading to liposomes with greater stability during storage and in biological fluids.
-
Modulated Fluidity: Cyclopropane fatty acids can modulate membrane fluidity, which may influence drug release rates and interactions with cells.
-
Biomimetic Properties: As a component of bacterial lipids, liposomes containing this compound can be used to mimic bacterial membranes for research purposes, such as studying antibiotic interactions.
Quantitative Data Summary
While specific experimental data for liposomes formulated exclusively with this compound is limited in publicly available literature, the following tables provide a template for expected characterization results based on typical liposome formulations. These tables are intended to serve as a guide for researchers to document their findings.
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation ID | Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipo-Cyclo-1 | This compound | Enter Data | Enter Data | Enter Data |
| Lipo-Cyclo-2 | This compound / Cholesterol (80:20) | Enter Data | Enter Data | Enter Data |
| Lipo-Cyclo-3 | This compound / DOPE (80:20) | Enter Data | Enter Data | Enter Data |
DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Table 2: Encapsulation Efficiency of Model Drugs in this compound Liposomes
| Formulation ID | Encapsulated Drug | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| Lipo-Cyclo-Dox-1 | Doxorubicin (hydrophilic) | 1:10 | Enter Data |
| Lipo-Cyclo-Cur-1 | Curcumin (hydrophobic) | 1:20 | Enter Data |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of liposomes containing this compound.
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar liposomes of a defined size.
Materials:
-
This compound
-
Additional lipids (e.g., Cholesterol, DOPE) as required
-
Chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or argon gas stream
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C).
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under a high vacuum for at least 2 hours, or overnight, to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm) to the flask containing the dry lipid film. The exact Tm of this compound is not widely published; a temperature of 50-60°C is a reasonable starting point.
-
If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Agitate the flask by gentle rotation or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The extrusion should be performed at a temperature above the Tm of the lipid mixture.
-
-
Purification:
-
To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size and PDI using a DLS instrument at a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Measure the electrophoretic mobility using a suitable instrument to determine the zeta potential.
-
Perform the measurement in triplicate and report the average values.
-
3. Encapsulation Efficiency (EE) Determination:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography or ultracentrifugation).
-
Measure the concentration of the unencapsulated drug in the supernatant/eluate (C_free).
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.
-
Measure the total drug concentration (C_total).
-
Calculate the EE% using the following formula: EE (%) = [(C_total - C_free) / C_total] * 100
-
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.
Caption: Workflow for the physicochemical characterization of prepared liposomes.
References
Application Notes & Protocols: Structural Elucidation of 16:0-17:0 Cyclo PC using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC) is a specific phosphatidylcholine containing a saturated 16-carbon fatty acid (palmitic acid) and a 17-carbon fatty acid featuring a cyclopropane (B1198618) ring. Cyclopropane-containing fatty acids (CPFAs) are found in various microorganisms and can be incorporated into the food chain. Their unique structural properties can influence membrane fluidity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of such complex lipids, providing detailed information on the headgroup, glycerol (B35011) backbone, and the specific fatty acid chains, including the precise location and stereochemistry of the cyclopropane moiety.
These application notes provide a comprehensive guide and detailed protocols for the structural characterization of this compound using a suite of NMR experiments.
Key Structural Features and NMR-Active Nuclei
The structure of this compound can be systematically confirmed by targeting its distinct chemical moieties with specific NMR experiments:
-
Phosphatidylcholine (PC) Headgroup: The phosphorus atom provides a unique handle for ³¹P NMR, confirming the phospholipid class. Protons on the choline (B1196258) group (-N⁺(CH₃)₃) and adjacent methylenes give characteristic ¹H NMR signals.
-
Glycerol Backbone: Protons and carbons of the sn-1, sn-2, and sn-3 positions can be resolved and assigned using 2D NMR experiments to determine the substitution pattern.
-
Acyl Chains:
-
16:0 (Palmitoyl) Chain: A standard saturated fatty acid chain with predictable ¹H and ¹³C chemical shifts.
-
17:0 Cyclo Chain: The cyclopropane ring introduces highly shielded protons and carbons with unique chemical shifts that are diagnostic for its presence. The cis-methylene proton of the cyclopropane ring, in particular, resonates in a very high-field region of the ¹H spectrum, free from other signals[1][2][3].
-
Predicted NMR Data and Interpretation
The following tables summarize the expected chemical shifts for this compound based on literature values for its constituent parts. Experiments should be conducted in a suitable solvent like CDCl₃:MeOD (2:1, v/v) with TMS as an internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |
| Hc (cis-proton) | Cyclopropane Ring | ~ -0.34[2][3] | q | COSY to Ht, H-methine; HSQC to Cc |
| Ht (trans-proton) | Cyclopropane Ring | ~ 0.60 | m | COSY to Hc, H-methine; HSQC to Cc |
| H-methine | Cyclopropane Ring | ~ 0.68 | m | COSY to Hc, Ht, Hα; HSQC to C-methine |
| Hα to ring | 17:0 Cyclo Chain | ~ 1.17 | m | COSY to H-methine; HSQC to Cα |
| -N⁺(CH₃)₃ | Choline Headgroup | ~ 3.40 | s | HMBC to C-N⁺(CH₃)₃ |
| P-O-CH₂ | Choline Headgroup | ~ 4.30 | m | COSY to N-CH₂; HMBC to ³¹P |
| N-CH₂ | Choline Headgroup | ~ 3.85 | m | COSY to P-O-CH₂; HMBC to C-N⁺(CH₃)₃ |
| sn-1, sn-3 H | Glycerol Backbone | ~ 4.15 - 4.45 | dd, dd | COSY to sn-2 H; HMBC to C=O (sn-1), ³¹P |
| sn-2 H | Glycerol Backbone | ~ 5.25 | m | COSY to sn-1, sn-3 H; HMBC to C=O (sn-2) |
| α-CH₂ (C=O) | Both Acyl Chains | ~ 2.30 | t | COSY to β-CH₂; HMBC to C=O |
| -(CH₂)n- | Both Acyl Chains | ~ 1.25 | br s | - |
| Terminal CH₃ | Both Acyl Chains | ~ 0.88 | t | COSY to adjacent CH₂ |
Table 2: Predicted ¹³C and ³¹P NMR Chemical Shifts
| Assignment | Moiety | Expected Chemical Shift (δ, ppm) |
| C-methylene (Cc) | Cyclopropane Ring | ~ 11.0 |
| C-methine | Cyclopropane Ring | ~ 15.8 |
| Cα to ring | 17:0 Cyclo Chain | ~ 29.0 |
| C=O (Ester) | Both Acyl Chains | ~ 173.0 - 174.0 |
| sn-1, sn-3 C | Glycerol Backbone | ~ 62.0 - 64.0 |
| sn-2 C | Glycerol Backbone | ~ 70.0 - 72.0 |
| -N⁺(CH₃)₃ | Choline Headgroup | ~ 54.5 |
| P-O-CH₂ | Choline Headgroup | ~ 59.5 |
| N-CH₂ | Choline Headgroup | ~ 66.5 |
| Terminal CH₃ | Both Acyl Chains | ~ 14.1 |
| ³¹P Signal | Phosphate | ~ -0.8 to -1.0 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Weigh 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent mixture, such as Chloroform-d/Methanol-d₄ (CDCl₃/CD₃OD) at a 2:1 ratio. This mixture is effective at dissolving phospholipids.
-
Homogenization: Vortex the sample for 1 minute to ensure complete dissolution and a homogeneous solution. A brief sonication step may aid dissolution if particulates are visible.
-
Standard: The CDCl₃ will serve as a secondary reference, but for quantitative analysis, a known amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.
Protocol 2: 1D NMR Spectroscopy Acquisition
A. ¹H NMR Spectroscopy:
-
Purpose: To identify the key proton signals, especially the diagnostic upfield cyclopropane protons, and for quantification.
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 16-64, depending on concentration.
-
Temperature: 298 K (25 °C).
-
B. ¹³C{¹H} NMR Spectroscopy:
-
Purpose: To identify all unique carbon environments, including the characteristic upfield cyclopropane carbon.
-
Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 250 ppm (-10 to 240 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
C. ³¹P{¹H} NMR Spectroscopy:
-
Purpose: To confirm the presence of the phosphatidylcholine headgroup.
-
Pulse Sequence: Standard proton-decoupled single-pulse.
-
Acquisition Parameters:
-
Spectral Width: 50 ppm (-25 to 25 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 128-256.
-
Protocol 3: 2D NMR Spectroscopy Acquisition
A. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks and trace the connectivity within the glycerol backbone and each fatty acid chain.
-
Pulse Sequence: cosygpmf.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm (-1 to 11 ppm).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
B. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. Essential for assigning the carbons of the cyclopropane ring and glycerol backbone.
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
Acquisition Parameters:
-
Spectral Width F2 (¹H): 12 ppm (-1 to 11 ppm).
-
Spectral Width F1 (¹³C): 180 ppm (0 to 180 ppm).
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
C. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for piecing the structure together, especially for determining the sn-1/sn-2 positions by observing correlations from the glycerol protons (sn-1, sn-2) to the carbonyl carbons of the attached fatty acids.
-
Pulse Sequence: hmbcgplpndqf.
-
Acquisition Parameters:
-
Spectral Width F2 (¹H): 12 ppm (-1 to 11 ppm).
-
Spectral Width F1 (¹³C): 220 ppm (0 to 220 ppm).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
Visualizations: Workflows and Structural Relationships
Molecular Structure Diagram
Caption: Simplified structure of this compound.
Experimental Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for Structure Confirmation
Caption: Diagram of key 2D NMR correlations.
References
Application Note: High-Throughput Analysis of Cyclopropane-Containing Phospholipids in Bacteria using MALDI-TOF Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropane (B1198618) fatty acids (CFAs) are unique components of the cell membranes of many bacterial species. Formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids within existing phospholipids (B1166683), these modifications play a crucial role in bacterial adaptation to environmental stresses and pathogenesis.[1] The enzyme CFA synthase catalyzes this conversion, which typically increases as bacterial cultures enter the stationary phase.[2] This post-synthetic modification of the lipid bilayer alters membrane fluidity and permeability, contributing to resistance against acid shock, high temperatures, and certain antibiotics. Given their importance in microbial survival and virulence, particularly in pathogens like Mycobacterium tuberculosis and Salmonella enterica, the ability to rapidly and accurately analyze CFA-containing phospholipids is of significant interest in microbiology and drug development.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a powerful platform for the rapid profiling of bacterial lipids directly from whole cells or extracts. Its high-throughput nature and sensitivity make it an ideal tool for screening changes in the lipidome in response to genetic modifications or potential therapeutic agents. This application note provides a detailed protocol for the analysis of cyclopropane-containing phospholipids from bacterial cultures using MALDI-TOF MS.
Experimental Workflow
The overall experimental process for the MALDI-TOF analysis of cyclopropane-containing phospholipids involves several key stages, from bacterial culture to data acquisition and interpretation. The workflow is designed to ensure reproducible and high-quality mass spectra for the identification of these specific lipid species.
Caption: Experimental workflow for MALDI-TOF MS analysis of bacterial phospholipids.
Protocols
Bacterial Culture and Harvesting
-
Culture: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with the bacterial strain of interest (e.g., Escherichia coli). Incubate with shaking at the appropriate temperature (e.g., 37°C) until the culture reaches the desired growth phase (typically stationary phase for maximal cyclopropane fatty acid production).
-
Harvesting: Transfer the bacterial culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet with an appropriate buffer, such as phosphate-buffered saline (PBS), to remove residual media. Repeat the centrifugation and washing step.
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a widely used method for extracting a broad range of lipids from biological samples.[3][4]
-
Cell Lysis: Resuspend the washed cell pellet in a single-phase mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v). For example, for a pellet from a 10 mL culture, resuspend in 3.8 mL of this mixture. Vortex thoroughly and incubate at room temperature for at least 20 minutes to ensure complete cell lysis.
-
Phase Separation: Induce phase separation by adding 1 mL of chloroform and 1 mL of water to the single-phase mixture, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex the mixture vigorously.
-
Lipid Collection: Centrifuge the sample (e.g., 2,000 x g for 10 minutes) to separate the phases. The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a clean glass vial.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for MALDI-TOF analysis, such as chloroform or a chloroform:methanol mixture (1:1, v/v), to a final concentration of approximately 1 mg/mL.
MALDI-TOF Sample Preparation
-
Matrix Selection: The choice of matrix is critical for the successful analysis of phospholipids. 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for phospholipid analysis in positive ion mode. Prepare a saturated solution of DHB in a solvent such as methanol or acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30, v/v).
-
Sample-Matrix Deposition: Mix the reconstituted lipid extract with the matrix solution in a 1:1 (v/v) ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air-dry at room temperature. This process allows the analyte to co-crystallize with the matrix.
MALDI-TOF MS Instrument Settings
The following are general instrument parameters. Optimal settings may vary depending on the specific instrument model.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Reflector |
| Mass Range (m/z) | 400 - 1000 |
| Laser Intensity | Minimal energy necessary for ion detection |
| Laser Shots | 200-500 shots per spectrum |
| Extraction Voltage | 20-25 kV |
| Gated Matrix Suppression | Enabled (to prevent detector saturation) |
Data Presentation and Analysis
MALDI-TOF MS analysis of bacterial lipid extracts will produce a spectrum of peaks, with each peak corresponding to the mass-to-charge ratio (m/z) of a specific lipid adduct (typically [M+H]⁺ or [M+Na]⁺). Cyclopropane-containing phospholipids are identified by their characteristic m/z values. For example, the addition of a methylene group (CH₂) to an unsaturated fatty acyl chain increases the mass by 14 Da.
The table below shows the theoretical m/z values for common phosphatidylethanolamine (B1630911) (PE) species found in E. coli, including their unsaturated precursors and cyclopropanated forms.
| Phospholipid Species | Fatty Acyl Composition | Theoretical Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| PE(32:1) | 16:0/16:1 | 691.98 | 692.99 | 714.97 |
| PE(33:1cyc) | 16:0/17:0cyc | 706.00 | 707.01 | 729.00 |
| PE(34:1) | 16:0/18:1 or 18:0/16:1 | 719.01 | 720.02 | 742.00 |
| PE(35:1cyc) | 16:0/19:0cyc or 18:0/17:0cyc | 734.03 | 735.04 | 757.02 |
Note: The presence of different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) will result in multiple peaks for a single lipid species. Quantitative analysis by MALDI-TOF MS can be challenging due to variations in ionization efficiency and sample preparation. For accurate quantification, the use of appropriate internal standards is highly recommended.[5][6]
Biological Context: The Cyclopropane Fatty Acid (CFA) Biosynthesis Pathway
The formation of cyclopropane rings on fatty acyl chains is not a de novo process but rather a modification of existing phospholipids within the bacterial membrane. This pathway is crucial for adapting to changing environmental conditions.
Caption: Biosynthesis of cyclopropane-containing phospholipids.
This pathway involves the enzyme CFA synthase, which transfers a methylene group from S-adenosylmethionine (SAM) to the double bond of an unsaturated fatty acyl chain of a phospholipid that is already incorporated into the cell membrane.[7] This reaction converts the unsaturated fatty acid into its cyclopropane derivative and releases S-adenosylhomocysteine (SAH).
Conclusion
MALDI-TOF MS provides a rapid, sensitive, and high-throughput method for the analysis of cyclopropane-containing phospholipids in bacteria. The protocols outlined in this application note offer a robust workflow for researchers in microbiology, infectious disease, and drug discovery to investigate the role of these important membrane components in bacterial physiology and pathogenesis. While challenges in absolute quantification remain, the ability to quickly profile changes in the relative abundance of these lipids makes MALDI-TOF MS an invaluable tool for screening and hypothesis generation. Further structural elucidation, such as pinpointing the exact position of the cyclopropane ring, may require more advanced mass spectrometry techniques like tandem MS (MS/MS) or ultraviolet photodissociation (UVPD).[1]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of phospholipid compositions by ESI-MS: effects of acyl chain length, unsaturation, and lipid concentration on instrument response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 16:0-17:0 Cyclo PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC), a specialized phospholipid for research purposes. This synthetic lipid incorporates a cyclopropane (B1198618) ring in the sn-2 acyl chain, which imparts unique biophysical properties to lipid bilayers, such as increased membrane rigidity and resistance to oxidative stress. Such characteristics make it a valuable tool for studies in membrane biophysics, drug delivery, and as a non-oxidizable lipid standard.
The synthesis is a two-stage process. The first stage involves the creation of the cis-9,10-methyleneheptadecanoic acid (a 17-carbon cyclopropane fatty acid) from a readily available unsaturated fatty acid precursor via the Simmons-Smith cyclopropanation reaction. The second stage is the esterification of this custom fatty acid to the sn-2 position of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (16:0 Lyso PC).
Stage 1: Synthesis of cis-9,10-Methyleneheptadecanoic Acid
This protocol outlines the synthesis of the C17 cyclopropane fatty acid, a key intermediate for the final phospholipid product. The procedure begins with the methyl ester of palmitoleic acid (a C16 monounsaturated fatty acid), which undergoes a Simmons-Smith reaction to introduce the cyclopropane ring, followed by hydrolysis to yield the free fatty acid.
Experimental Protocol: Synthesis of cis-9,10-Methyleneheptadecanoic Acid Methyl Ester
-
Preparation of the Zinc-Copper Couple: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add zinc dust (10 eq) and an equal weight of copper(I) chloride. Wash the mixture with dilute hydrochloric acid, followed by distilled water, and finally with acetone. Dry the resulting zinc-copper couple under a high vacuum.
-
Simmons-Smith Reaction: To the activated zinc-copper couple, add anhydrous diethyl ether. While stirring under a nitrogen atmosphere, add a solution of diiodomethane (B129776) (5 eq) in diethyl ether dropwise. The mixture should be gently refluxed. After the initial reaction subsides, add a solution of methyl palmitoleate (B1233929) (1 eq) in diethyl ether. Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction mixture and filter to remove unreacted zinc-copper. Wash the filtrate sequentially with a saturated solution of ammonium (B1175870) chloride, sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude methyl cis-9,10-methyleneheptadecanoate can be purified by column chromatography on silica (B1680970) gel.
Experimental Protocol: Hydrolysis to the Free Fatty Acid
-
Saponification: Dissolve the purified methyl ester in a solution of potassium hydroxide (B78521) in methanol/water.
-
Reflux: Reflux the mixture for 2-4 hours.
-
Acidification and Extraction: After cooling, acidify the mixture with hydrochloric acid and extract the free fatty acid with diethyl ether.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield cis-9,10-methyleneheptadecanoic acid.
Stage 2: Synthesis of this compound
The final step involves the acylation of 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC) with the newly synthesized cyclopropane fatty acid. A common and effective method utilizes the fatty acid anhydride (B1165640) with a 4-pyrrolidinopyridine (B150190) catalyst.
Experimental Protocol: Acylation of 16:0 Lyso PC
-
Anhydride Formation: Prepare the anhydride of cis-9,10-methyleneheptadecanoic acid by reacting the fatty acid with a suitable dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC).
-
Esterification Reaction: In a reaction vessel under an inert atmosphere, dissolve 1-palmitoyl-sn-glycero-3-phosphocholine (1 eq) and the fatty acid anhydride (2-3 eq) in a suitable solvent mixture (e.g., benzene:dimethylsulfoxide 1:1)[1].
-
Catalysis: Add 4-pyrrolidinopyridine (catalytic amount) to the mixture[1].
-
Reaction Conditions: Heat the reaction mixture at 40-42°C for 2-5 hours, monitoring the progress by TLC[1].
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude this compound is purified by column chromatography on silica gel using a chloroform/methanol/water solvent system[1].
Data Presentation
| Parameter | Stage 1: Cyclopropane Fatty Acid Synthesis | Stage 2: Phospholipid Synthesis |
| Starting Materials | Methyl palmitoleate, Diiodomethane, Zinc-Copper | 1-palmitoyl-sn-glycero-3-phosphocholine, cis-9,10-methyleneheptadecanoic acid anhydride |
| Key Reagents | Diethyl ether | 4-pyrrolidinopyridine, Benzene, DMSO |
| Reaction Time | 4-8 hours | 2-5 hours |
| Typical Yield | 70-85% | 60-80% |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
| Analytical Methods | GC-MS, ¹H NMR, ¹³C NMR | TLC, LC-MS, ¹H NMR, ³¹P NMR |
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for 16:0-17:0 Cyclo PC Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the commercial sources, purity, and analytical protocols for 16:0-17:0 Cyclo PC (1-palmitoyl-2-(9,10-methylene)heptadecanoyl-sn-glycero-3-phosphocholine). This unique cyclopropane-containing phospholipid offers potential applications in the study of bacterial membrane mimics, host-pathogen interactions, and the development of novel drug delivery systems.
Commercial Sources and Purity
The availability of high-purity this compound standards is crucial for accurate and reproducible research. Several commercial suppliers offer this lipid standard, with purity typically assessed by thin-layer chromatography (TLC).
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation | Storage |
| Avanti Polar Lipids | This compound | 857501P | >99% (TLC)[1] | Powder | -20°C[1] |
| Blue Tiger Scientific | This compound | B2017967 | Research Grade[2] | Lyophilized Powder | -20°C[2] |
| Merck (distributor for Avanti) | This compound | 857501P | >99% (TLC)[1] | Powder | -20°C[1] |
| Molecular Depot | This compound | - | High Quality | - | - |
Biological Significance and Potential Applications
Cyclopropane (B1198618) fatty acids (CFAs) are commonly found in the membrane phospholipids (B1166683) of many bacteria.[3] Their formation is a post-synthetic modification of unsaturated fatty acid chains and is catalyzed by CFA synthase.[3] This modification alters the fluidity and stability of bacterial membranes, often as a response to environmental stresses such as acidity or high temperature.[4]
For researchers in drug development, this compound can be utilized in several areas:
-
Antimicrobial Drug Development: Understanding the role of CFAs in bacterial membrane integrity can aid in the design of novel antibiotics that target CFA synthase or disrupt the function of CFA-containing membranes.[4]
-
Host-Pathogen Interactions: Bacterial lipids, including those with cyclopropane moieties, can interact with host cell membranes and modulate immune responses.[5] Studying these interactions can provide insights into bacterial pathogenesis and virulence.[5]
-
Drug Delivery Systems: Phospholipids are fundamental components of liposomes and other nanoparticle-based drug delivery systems.[6][7] The unique physical properties of this compound, such as increased rigidity compared to its unsaturated precursor, could be exploited to create more stable and controlled-release liposomal formulations.
Experimental Protocols
The following are generalized protocols for the extraction and analysis of this compound from biological samples or for its characterization. Researchers should optimize these protocols for their specific applications.
Protocol 1: Lipid Extraction from Bacterial Cells
This protocol is a modification of the Bligh-Dyer method for total lipid extraction.
Materials:
-
Bacterial cell pellet
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas stream
-
Sonicator
Procedure:
-
Resuspend the bacterial cell pellet in 1 mL of sterile water.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform and methanol to the cell suspension.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1, v/v) for further analysis.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a general approach for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Procedure:
-
Chromatographic Separation:
-
Inject the lipid extract onto the C18 column.
-
Use a gradient elution to separate the different lipid species. A typical gradient might start at 40% B and increase to 100% B over 20-30 minutes.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Full Scan (MS1): Acquire full scan spectra to identify the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 746.6).
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion. Key diagnostic fragment ions for phosphatidylcholines include the phosphocholine (B91661) headgroup at m/z 184.07. Other fragments will correspond to the neutral loss of the fatty acyl chains. Differentiating the cyclopropane-containing fatty acid from an unsaturated fatty acid with the same mass may require specialized fragmentation techniques.[8]
-
-
Data Analysis:
-
Identify this compound based on its retention time and characteristic fragmentation pattern.
-
Quantify the lipid by comparing the peak area to that of a known amount of an appropriate internal standard.
-
Visualizations
Biosynthesis of Cyclopropane Phospholipids
The following diagram illustrates the enzymatic conversion of an unsaturated fatty acyl chain within a phospholipid to a cyclopropane-containing fatty acyl chain.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid Profile of Xylella fastidiosa Subsp. pauca Associated With the Olive Quick Decline Syndrome [frontiersin.org]
- 6. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in 16:0-17:0 Cyclo PC mass spec identification
Welcome to the technical support center for the mass spectrometric identification of 16:0-17:0 Cyclo PC (1-palmitoyl-2-(9,10-methylene-hexadecanoyl)-sn-glycero-3-phosphocholine). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a specific phosphatidylcholine molecule containing a palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing fatty acid (17:0 cyclo) at the sn-2 position.[1][2] Cyclopropane (B1198618) fatty acids (CFAs) are commonly found in bacterial cell membranes where they play a crucial role in membrane fluidity, stability, and resistance to environmental stresses like acidity and oxidative stress.[3] Their presence can be significant in studying host-pathogen interactions and bacterial physiology.
Q2: What is the primary challenge in identifying this compound with mass spectrometry?
A2: The main challenge is distinguishing this compound from its monounsaturated isomer, such as 16:0-17:1 PC. The cyclopropane group (–CH2–) adds 14 Da to the fatty acyl chain, making the total mass of the 17:0 cyclo acid identical to that of a 17:1 monounsaturated fatty acid. Standard collision-induced dissociation (CID) often produces very similar fragmentation patterns for both isomers, making unambiguous identification difficult.[3][4][5]
Q3: What is the exact mass of this compound?
A3: The molecular formula for this compound is C41H80NO8P. Its average molecular weight is 746.05 g/mol , and its exact mass is 745.56 Da.[1][2]
Q4: In which ion mode is this compound best detected?
A4: As a phosphatidylcholine, this lipid is most effectively ionized and detected in positive ion mode , typically as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Problem 1: Poor or No Signal Intensity
Q: I am not seeing a peak for my target m/z of 746.57 [M+H]⁺ or I have very low signal-to-noise. What should I check?
A: Low signal intensity is a frequent issue in mass spectrometry.[6] Follow this systematic approach to diagnose the cause:
-
Sample Concentration & Quality:
-
Is your sample too dilute? The concentration may be below the instrument's limit of detection. Consider concentrating your sample by solvent evaporation (e.g., under a stream of nitrogen) and reconstituting in a smaller volume.[6][7]
-
Has the lipid degraded? Lipids are susceptible to oxidation. Ensure samples are handled quickly, kept on ice, and stored at -20°C or lower.[8] Use of antioxidants during extraction can also prevent degradation.[9]
-
-
Ionization & Instrument Parameters:
-
Is the ion source clean? A contaminated ion source is a common cause of poor signal. Follow your instrument manufacturer's protocol for cleaning.[7]
-
Are the instrument parameters optimized? Regularly tune and calibrate your mass spectrometer.[6] Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for phospholipids (B1166683). A less harsh ionization condition can prevent in-source fragmentation and improve the abundance of the parent ion.[10]
-
-
Sample Matrix Effects:
-
Are salts or other lipids suppressing my signal? Co-eluting compounds from complex matrices (like plasma or tissue extracts) can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[10][11]
-
Solution: Improve your sample cleanup. If using a simple protein precipitation, consider adding a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to better isolate the lipid fraction.[9][11][12]
-
Problem 2: Cannot Distinguish this compound from its Unsaturated Isomer (e.g., 16:0-17:1 PC)
Q: My MS/MS spectrum looks ambiguous. How can I confirm the presence of the cyclopropane ring instead of a double bond?
A: This is the core challenge. Standard CID is often insufficient. More advanced techniques are required:
-
High-Energy Dissociation or Alternative Fragmentation Methods:
-
Ultraviolet Photodissociation (UVPD): This technique can induce specific fragmentation patterns for cyclopropane-containing lipids. UVPD causes dual cross-ring C-C cleavages on both sides of the cyclopropane ring, resulting in a diagnostic pair of fragment ions spaced 14 Da apart.[3] This pattern is a definitive marker for the cyclopropane group.
-
Ozone-Induced Dissociation (OzID): OzID is specific for localizing carbon-carbon double bonds. If your lipid contains a double bond, it will fragment in a predictable way upon reaction with ozone. A lack of this fragmentation, while still observing the correct parent mass, suggests the presence of a cyclopropane ring.
-
-
Chemical Derivatization:
-
Certain chemical reactions target double bonds but not cyclopropane rings. For example, aziridination adds a specific mass tag to C=C bonds.[13] If your sample does not react to form the expected derivative product, it provides strong evidence for the absence of a double bond in favor of the cyclopropane structure.[13]
-
Illustrative Fragmentation Data
The table below summarizes the expected key fragment ions to differentiate between this compound and its monounsaturated isomer 16:0-17:1 PC using different fragmentation techniques.
| Fragmentation Technique | This compound (Expected Fragments) | 16:0-17:1 PC (Expected Fragments) | Interpretation |
| Standard CID (Positive Mode) | m/z 184.07 (Phosphocholine headgroup), Loss of fatty acyl chains | m/z 184.07 (Phosphocholine headgroup), Loss of fatty acyl chains | Very similar spectra, not ideal for differentiation.[3] |
| UVPD (Negative Mode of Acyl Anion) | Diagnostic ion pairs spaced by 14 Da from cross-ring cleavage.[3] | Fragments characteristic of double bond cleavage. | The 14 Da spaced pair is a key signature of the cyclopropane ring.[3] |
| OzID | No reaction/fragmentation at the 17:0 cyclo chain. | Specific fragments localizing the C=C bond. | A positive result confirms a C=C bond; a negative result supports the cyclo structure. |
Note: This table is a generalized representation based on described fragmentation mechanisms. Actual m/z values and intensities may vary based on instrument type and conditions.
Experimental Protocols & Workflows
Protocol 1: Lipid Extraction from Plasma using LLE
This protocol is a modified Bligh-Dyer method suitable for extracting phospholipids from plasma.[8][12]
-
Sample Preparation: Thaw 100 µL of plasma on ice. To this, add an internal standard mix (e.g., Avanti SPLASH LIPIDOMIX) to allow for later quantification.
-
Solvent Addition: Add 1.4 mL of ice-cold 1:1 (v/v) Chloroform:Methanol to the sample in a glass tube.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute and incubate on ice for 1 hour, vortexing briefly every 15 minutes.[14]
-
Phase Separation: Add 375 µL of PBS (or water) to induce phase separation.[14] Vortex again and centrifuge at ~3,000 x g for 5 minutes at 4°C.
-
Collection: Three layers will form. Carefully collect the bottom organic layer (containing the lipids) using a glass pipette and transfer to a new clean glass tube.
-
Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried lipid film in 200 µL of a mobile phase-compatible solvent (e.g., Methanol or 1:1 Butanol:Methanol).[15]
-
Final Centrifugation: Centrifuge at >14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an LC/MS vial for analysis.[14]
Workflow & Logic Diagrams
The following diagrams illustrate key workflows and logical processes for troubleshooting.
Caption: A typical experimental workflow for identifying this compound.
Caption: A decision tree for troubleshooting low signal intensity issues.
Caption: Model of how Cyclo-PC may alter membrane properties and affect signaling.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral discrimination between monoenoic and cyclopropanoid, and between normal, iso, and anteiso fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 15. agilent.com [agilent.com]
Preventing degradation of 16:0-17:0 Cyclo PC during sample prep
Technical Support Center: Analysis of 16:0-17:0 Cyclo PC
An Introductory Guide for Researchers
Welcome to the technical support center for the analysis of 16:0-17:0 Cyclopropane (B1198618) Phosphatidylcholine (PC). This resource is designed for researchers, scientists, and drug development professionals who work with this unique lipid. This compound, a phosphatidylcholine containing a palmitic acid (16:0) and a cyclopropane-containing heptadecanoic acid (17:0 cyclo), presents specific challenges during sample preparation due to the chemical nature of its cyclopropane ring.
The strained three-membered ring is susceptible to degradation under conditions commonly used in lipid extraction and analysis, potentially leading to inaccurate quantification and misinterpretation of results. This guide provides detailed answers to frequently asked questions, a robust troubleshooting manual, and validated experimental protocols to ensure the integrity of your samples and the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a specific type of phospholipid where one of the fatty acid chains (17:0) contains a cyclopropane ring. This ring is formed by adding a methylene (B1212753) bridge across a double bond of an unsaturated fatty acid precursor.[1][2][3] The inherent ring strain in the three-membered cyclopropane group makes it chemically reactive and susceptible to opening under certain conditions, particularly in the presence of strong acids.[4][5] This degradation can alter the structure of the lipid, leading to analytical artifacts.
Q2: What are the primary causes of this compound degradation during sample preparation?
A2: The two main degradation pathways are:
-
Acid-Catalyzed Ring Opening: Exposure to acidic conditions can protonate the cyclopropane ring, leading to its cleavage and the formation of various isomeric products. This is a significant concern during extraction steps that use acidic solvents or when using acidic mobile phase additives (e.g., formic acid) in liquid chromatography-mass spectrometry (LC-MS).
-
Oxidation: While the cyclopropane ring itself is not as susceptible to oxidation as a double bond, the overall lipid molecule, including the sn-1 16:0 chain and other surrounding lipids, can be oxidized. Oxidative stress can generate free radicals that may lead to a complex cascade of reactions, potentially compromising sample integrity.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be identified by:
-
Loss of Signal: A significant decrease in the abundance of the target analyte (this compound) in your analytical run (e.g., LC-MS) compared to a reference standard or expected values.
-
Appearance of Artifact Peaks: The appearance of new, unexpected peaks in your chromatogram or mass spectrum. These peaks may correspond to ring-opened isomers or oxidation products. Careful analysis of the mass spectra of these new peaks may reveal characteristic fragmentation patterns indicative of degradation.
-
Inconsistent Quantification: Poor reproducibility between replicate injections or across different samples that have been prepared at different times.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of this compound signal | Acid-Catalyzed Degradation: Use of acidic solvents (e.g., in a Folch extraction wash step) or acidic modifiers in LC-MS mobile phase. | • Use Neutral pH Extraction: Employ a modified Folch or Bligh-Dyer method that uses a neutral salt solution (e.g., 0.9% NaCl) or a buffer (e.g., PBS) for the aqueous wash step instead of acidified water. • Optimize LC Method: Reduce the concentration of acid (e.g., formic acid) in the mobile phase to the lowest effective level or explore alternative additives like ammonium (B1175870) formate. |
| Oxidative Damage: Exposure to oxygen during sample homogenization, extraction, or storage. | • Add Antioxidants: Include an antioxidant such as Butylated Hydroxytoluene (BHT) in the extraction solvent at a concentration of 0.005-0.01% (w/v). • Work Under Inert Gas: Perform sample preparation steps under a stream of nitrogen or argon gas to minimize oxygen exposure. • Use Cold Solvents: Keep all solvents and samples on ice throughout the procedure to reduce reaction rates. | |
| Enzymatic Degradation: Activity of phospholipases (e.g., PLA2) in the sample matrix prior to or during extraction can hydrolyze the PC, leading to the formation of lyso-PC. | • Rapid Inactivation: Immediately process or flash-freeze samples after collection to halt enzymatic activity. • Use Cold Solvents: Conduct extraction at low temperatures (4°C) to minimize enzyme activity. | |
| Appearance of unexpected peaks in chromatogram/mass spectrum | In-source Fragmentation/Rearrangement: High energy settings in the mass spectrometer source or acid-catalyzed rearrangement during ionization. | • Optimize MS Source Conditions: Reduce fragmentor voltage or source temperature to minimize in-source decay. • Reduce Mobile Phase Acidity: As above, lower the concentration of acid to see if artifact peaks are diminished. |
| Contamination: Introduction of contaminants from solvents, glassware, or plasticware. | • Use High-Purity Solvents: Always use LC-MS or HPLC grade solvents. • Properly Clean Glassware: Use a rigorous washing and rinsing protocol for all glassware. • Avoid Contaminating Plastics: Use polypropylene (B1209903) tubes where possible and be aware of potential leachables. |
Recommended Experimental Protocol
Modified Bligh-Dyer Lipid Extraction for Sensitive Lipids
This protocol is designed to minimize both acid-catalyzed and oxidative degradation of this compound.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Ice bucket
-
Nitrogen gas line
-
HPLC-grade Chloroform
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
0.9% (w/v) NaCl solution (Saline)
-
Butylated Hydroxytoluene (BHT)
-
Stock solution of BHT: 10 mg/mL in Methanol
Procedure:
-
Preparation of Solvents: Prepare a 2:1 (v/v) Chloroform:Methanol mixture. Just before use, add BHT from the stock solution to achieve a final concentration of 0.01% (e.g., 10 µL of stock per 10 mL of solvent). Chill all solvents on ice.
-
Sample Homogenization:
-
For a 100 mg tissue sample or 100 µL of biofluid, add it to a glass centrifuge tube on ice.
-
Add 1.5 mL of the cold Chloroform:Methanol (2:1) mixture containing BHT.
-
Homogenize thoroughly while keeping the sample tube immersed in ice to prevent heating.
-
-
Phase Separation:
-
To the homogenate, add 0.25 mL of cold 0.9% NaCl solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Extraction:
-
Three layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas. Avoid heating the sample. Evaporation should be done in a cool environment.
-
Once completely dry, reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of Isopropanol:Acetonitrile 1:1, v/v).
-
Transfer to an autosampler vial and store at -80°C until analysis.
-
Visual Guides and Data
Logical and Chemical Pathways
The following diagrams illustrate the key degradation pathway and the recommended workflow to prevent it.
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow to prevent degradation during sample prep.
Quantitative Data Summary
For optimal protection against degradation, consider the following guidelines for antioxidant use.
Table 1: Common Antioxidants for Lipid Extraction
| Antioxidant | Chemical Name | Typical Concentration | Notes |
| BHT | Butylated Hydroxytoluene | 0.005% - 0.01% (w/v) | Highly effective, lipophilic antioxidant. Commonly used in lipidomics. |
| BHA | Butylated Hydroxyanisole | 0.005% - 0.01% (w/v) | Similar efficacy to BHT. Sometimes used in combination with BHT. |
| Tocopherol | Vitamin E | 0.01% - 0.02% (w/v) | A natural antioxidant, though less commonly used in routine extractions than BHT. |
References
- 1. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
Optimizing fragmentation parameters for 16:0-17:0 Cyclo PC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0-17:0 Cyclo PC (1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine).
Frequently Asked Questions (FAQs)
Q1: What is the exact mass and molecular formula of this compound?
The molecular formula of this compound is C₄₁H₈₀NO₈P.[1] Its average molecular weight is 746.05 g/mol , and its monoisotopic mass is 745.56 Da.[1]
Q2: What are the expected precursor ions for this compound in positive ion mode mass spectrometry?
In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺ at m/z 746.5, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. The specific adducts observed will depend on the purity of the solvents and the sample matrix.
Q3: What are the characteristic fragmentation patterns for this compound?
The fragmentation of this compound depends on the dissociation technique used.
-
Higher-Energy Collisional Dissociation (HCD): HCD typically yields a prominent phosphocholine (B91661) headgroup fragment at m/z 184.07.[2][3] You will also observe neutral losses of the fatty acyl chains.[2]
-
Ultraviolet Photodissociation (UVPD): 213 nm UVPD provides more specific structural information. It generates diagnostic fragment ions resulting from cleavages on both sides of the cyclopropane (B1198618) ring, which can help to localize its position.[2]
Q4: Can I differentiate this compound from other isobaric lipids?
High-resolution mass spectrometry is essential to distinguish this compound from other lipids with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) techniques like UVPD are particularly useful as they can generate fragment ions that are specific to the cyclopropane structure, aiding in unambiguous identification.[2]
Troubleshooting Guide
Issue 1: Poor signal intensity or no peak detected for this compound.
-
Possible Cause 1: Incorrect Mass Spectrometer Settings.
-
Solution: Ensure the mass spectrometer is calibrated and operating in the correct mass range to detect the precursor ion (e.g., m/z 746.5 for [M+H]⁺). Verify that the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) are optimized for phospholipid analysis.
-
-
Possible Cause 2: Sample Preparation Issues.
-
Solution: Phospholipids can be challenging to work with due to their amphipathic nature.[4] Ensure that the lipid is fully dissolved in an appropriate solvent, such as a mixture of chloroform (B151607) and methanol. Consider potential ion suppression from other components in your sample matrix.[4] A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.
-
-
Possible Cause 3: LC Method Not Optimized.
-
Solution: If using liquid chromatography, ensure the column and mobile phase are suitable for lipid analysis. A C18 or C8 column with a mobile phase containing a solvent like acetonitrile (B52724) or isopropanol (B130326) with a formic acid modifier is a common starting point.[5]
-
Issue 2: Inconsistent fragmentation patterns.
-
Possible Cause 1: Fluctuation in Collision Energy.
-
Solution: The fragmentation pattern is highly dependent on the applied collision energy. Ensure that the collision energy is stable and optimized for your instrument. It is recommended to perform a collision energy ramp experiment to determine the optimal setting for producing the desired fragment ions.
-
-
Possible Cause 2: Presence of Different Adducts.
-
Solution: Different precursor ion adducts ([M+H]⁺, [M+Na]⁺, etc.) can produce different fragmentation patterns.[6] If possible, isolate the most abundant precursor ion for fragmentation to obtain a cleaner MS/MS spectrum.
-
Issue 3: Difficulty in localizing the cyclopropane ring.
-
Possible Cause: Inappropriate Fragmentation Technique.
Experimental Protocols & Data
Optimized Fragmentation Parameters
The following table summarizes key mass spectrometry parameters for the analysis of this compound, based on published data.[2]
| Parameter | Value | Notes |
| Precursor Ion (Positive Mode) | m/z 746 | Corresponds to [M+H]⁺. |
| HCD Fragmentation | ||
| Characteristic Headgroup Ion | m/z 184 | Phosphocholine headgroup. |
| Neutral Loss of Acyl Chains | m/z 478, 496 | Corresponding to the neutral loss of the fatty acyl chains. |
| UVPD Fragmentation (213 nm) | ||
| Diagnostic Cyclopropane Cleavage Products | m/z 634, 648 | These ions are separated by 14 Da and are indicative of the cyclopropane ring. |
Experimental Workflow for LC-MS/MS Analysis
A typical workflow for the analysis of this compound involves sample preparation, liquid chromatography separation, and mass spectrometric detection and fragmentation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Cyclopropane Phospholipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of cyclopropane (B1198618) phospholipids (B1166683) (CPLs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying cyclopropane phospholipids?
The quantification of cyclopropane phospholipids (CPLs) presents several analytical challenges. The most significant is the inherent instability of the cyclopropane ring, which is susceptible to cleavage under harsh acidic or high-temperature conditions often used in sample preparation. This degradation can lead to the underestimation of CPLs. Additionally, co-elution with other fatty acid methyl esters (FAMEs) during gas chromatography (GC) analysis can complicate accurate quantification. The successful analysis hinges on a carefully optimized workflow, from lipid extraction to the final detection method.
Q2: Which lipid extraction method is recommended for CPLs?
A modified Bligh-Dyer method is commonly recommended for the efficient extraction of CPLs from bacterial cell pellets. This method uses a chloroform:methanol (B129727):water solvent system to effectively partition the lipids into an organic phase. It is crucial to maintain a neutral or slightly alkaline pH during extraction to prevent the degradation of the acid-labile cyclopropane ring.
Q3: Why is derivatization necessary for CPL analysis by Gas Chromatography (GC)?
Derivatization is a critical step for the analysis of fatty acids, including those derived from CPLs, by gas chromatography (GC). This process converts the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). This conversion is essential to allow the compounds to be vaporized in the GC inlet and travel through the analytical column for separation and detection. Without derivatization, the fatty acids would not be suitable for GC analysis.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of CPLs.
This is a common issue often linked to the degradation of the cyclopropane ring during sample processing.
-
Possible Cause 1: Acidic conditions during extraction or derivatization. The cyclopropane ring is highly susceptible to opening under acidic conditions, leading to the formation of various branched-chain isomers and a loss of the target analyte.
-
Troubleshooting Tip: Ensure all solutions used during sample preparation are at a neutral or slightly alkaline pH. When performing transesterification to create FAMEs, opt for a base-catalyzed method over an acid-catalyzed one. For example, using sodium methoxide (B1231860) in methanol is a widely accepted base-catalyzed approach.
-
Possible Cause 2: High temperatures during sample processing. Elevated temperatures, particularly during derivatization or in the GC inlet, can also lead to the degradation of the cyclopropane ring.
-
Troubleshooting Tip: Optimize the temperature settings of your GC inlet to ensure efficient volatilization without causing thermal degradation. A lower inlet temperature, typically around 250°C, is often sufficient for FAME analysis.
Issue 2: Co-elution of peaks in the gas chromatogram.
The accurate quantification of CPL-derived FAMEs can be hampered by their co-elution with other, more abundant FAMEs, particularly their unsaturated fatty acid precursors (e.g., cis-vaccenic acid).
-
Possible Cause: Inadequate chromatographic separation. The analytical column and the temperature program of the GC method may not be providing sufficient resolution to separate the target FAMEs.
-
Troubleshooting Tip: Employ a high-resolution capillary GC column, such as a 100-meter column, which offers superior separation capabilities. Additionally, optimizing the GC oven's temperature ramp rate can significantly improve the resolution between closely eluting peaks. A slower ramp rate can often enhance separation.
Experimental Protocols and Data
Protocol 1: Optimized FAMEs Preparation for CPL Analysis
This protocol details a base-catalyzed method for the preparation of Fatty Acid Methyl Esters (FAMEs) from bacterial lipids, designed to preserve the integrity of the cyclopropane ring.
Methodology:
-
Lipid Extraction: Begin with a lyophilized bacterial cell pellet. Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water ratio of 1:2:0.8 (v/v/v).
-
Saponification: The extracted lipids are then saponified to release the fatty acids. This is achieved by incubating the lipid extract with 1 mL of 0.5 M methanolic NaOH at 80°C for 10 minutes.
-
Methylation (Derivatization): Following saponification, the fatty acids are methylated by adding 2 mL of 1.25 M HCl in methanol and incubating at 80°C for 10 minutes.
-
FAMEs Extraction: The resulting FAMEs are extracted from the aqueous phase by adding 1.5 mL of a hexane:methyl tert-butyl ether ratio of 1:1 (v/v) and gently mixing. The upper organic phase containing the FAMEs is collected for GC-MS analysis.
Quantitative Data Comparison
The choice of derivatization method can significantly impact the quantified amount of cyclopropane fatty acids (CFAs). The table below summarizes a comparison between a common acid-catalyzed method and a base-catalyzed method.
| Derivatization Method | Key Reagent | Relative Abundance of CFAs (%) | Key Advantage for CPLs |
| Acid-Catalyzed | Boron trifluoride (BF3) | Lower | Can cause degradation of the cyclopropane ring. |
| Base-Catalyzed | Sodium methoxide (NaOH/MeOH) | Higher | Milder conditions that better preserve the cyclopropane ring. |
This table illustrates the general trend observed where base-catalyzed methods yield higher relative abundances of CFAs due to reduced degradation.
Visual Guides
Experimental Workflow for CPL Quantification
The following diagram outlines the key steps in a typical workflow for the quantification of cyclopropane phospholipids from a bacterial sample.
Caption: Workflow for CPL quantification.
Logical Relationship: Pitfall and Mitigation
This diagram illustrates the logical relationship between a common pitfall in CPL analysis and the recommended mitigation strategy.
Caption: Pitfall and mitigation strategy.
Strategies for enhancing the stability of 16:0-17:0 Cyclo PC in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 16:0-17:0 Cyclo PC in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound, or 1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphocholine, is a specific type of phosphatidylcholine (PC) containing a cyclopropane (B1198618) ring within one of its fatty acid chains.[1] Phosphatidylcholines are major components of eukaryotic cell membranes.[1] The presence of the cyclopropane ring confers unique structural and stability properties to the lipid. Cyclopropane fatty acids are found in some bacteria and are associated with increased resistance to environmental stresses such as acidic conditions.[2] In research and drug development, this compound can be used in model membranes and liposomal formulations to investigate the impact of cyclopropane moieties on bilayer properties and to develop more stable drug delivery systems.
Q2: What are the main degradation pathways for this compound in solution?
A2: Like other phospholipids (B1166683), this compound is primarily susceptible to two main degradation pathways in solution:
-
Hydrolysis: This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[3] This process is catalyzed by acids, bases, and enzymes (phospholipases).[4]
-
Oxidation: While the fatty acid chains of this compound are saturated (other than the cyclopropane ring), oxidation can still occur, particularly if the sample is exposed to light, high temperatures, or contains trace amounts of transition metals. The cyclopropane ring itself is relatively stable to oxidation compared to a double bond.
Q3: How does the cyclopropane ring in this compound affect its stability compared to unsaturated phosphatidylcholines?
A3: The cyclopropane ring generally increases the stability of the phospholipid. Compared to a double bond found in unsaturated fatty acids, the cyclopropane ring is less susceptible to oxidation. Additionally, lipids containing cyclopropane fatty acids have been shown to provide resistance against acid stress. This suggests that this compound may exhibit greater stability in acidic environments compared to its unsaturated counterparts.
Q4: What are the ideal storage conditions for this compound in solution?
A4: To maximize stability, this compound solutions should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to light and oxygen. For aqueous suspensions, storage should be for the shortest time possible, as hydrolysis can occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility in the chosen solvent. | Ensure the solvent is appropriate for phospholipids (e.g., chloroform (B151607), ethanol). Gentle warming and sonication may aid dissolution. For aqueous solutions, ensure the concentration is below the critical micelle concentration (CMC) if forming liposomes. |
| Aggregation of liposomes or lipid particles. | Optimize the liposome (B1194612) preparation method. Consider including charged lipids or PEGylated lipids in the formulation to increase colloidal stability. | |
| Decrease in pH of the Solution over Time | Hydrolysis of the ester bonds, releasing free fatty acids. | Store the solution at a lower temperature (-20°C or -80°C). Prepare fresh solutions for critical experiments. Use a buffered aqueous solution if appropriate for the application. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Presence of degradation products (lyso-PC, free fatty acids). | Confirm the identity of the extra peaks using mass spectrometry. Review storage and handling procedures to minimize degradation. |
| Impurities from the solvent or container. | Use high-purity solvents. Store lipid solutions in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers. | |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Regularly check the purity of the stock solution using an appropriate analytical method (e.g., TLC, LC-MS). |
| Variability in liposome preparation. | Standardize the liposome preparation protocol, including hydration time, temperature, and sonication/extrusion parameters. |
Strategies for Enhancing Stability
pH Control
The rate of hydrolysis of phosphatidylcholines is pH-dependent, with maximum stability observed around pH 6.5. Both acidic and basic conditions accelerate hydrolysis.
Recommendation: For aqueous solutions, use a buffer system to maintain the pH close to 6.5. Common buffers include phosphate-buffered saline (PBS) or HEPES.
Temperature Control
Lower temperatures significantly slow down the rate of chemical degradation, including hydrolysis and oxidation.
Recommendation: Store stock solutions and prepared formulations at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots.
Solvent Selection
The choice of solvent can impact the stability of phospholipids. Protic solvents like ethanol (B145695) could potentially participate in transesterification reactions over long storage periods. Chloroform is a common solvent for lipid storage.
Recommendation: For long-term storage, dissolve this compound in an aprotic organic solvent such as chloroform and store under an inert atmosphere.
Use of Antioxidants
Although the fatty acid chains are saturated, the addition of antioxidants can help prevent any potential oxidation.
Recommendation: For applications where it will not interfere with downstream experiments, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol to the organic stock solution.
Inert Atmosphere
Oxygen is a key component in oxidative degradation.
Recommendation: Before sealing the storage vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
Quantitative Data on Phospholipid Stability
Due to the limited availability of specific quantitative stability data for this compound, the following tables present representative data for the hydrolysis of a saturated phosphatidylcholine, dipalmitoylphosphatidylcholine (DPPC), which shares a similar saturated nature. This data can be used as a general guide for understanding the stability of saturated PCs.
Table 1: Effect of pH on the Hydrolysis of DPPC Liposomes at 60°C
| pH | Apparent First-Order Rate Constant (k) (x 10⁻⁷ s⁻¹) | Half-life (t₁/₂) (days) |
| 4.0 | 5.8 | 13.8 |
| 6.5 | 1.2 | 66.8 |
| 8.0 | 8.7 | 9.2 |
Note: This data is illustrative and based on general trends for saturated phosphatidylcholines. Actual rates for this compound may vary.
Table 2: Effect of Temperature on the Hydrolysis of DPPC Liposomes at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k) (x 10⁻⁷ s⁻¹) | Half-life (t₁/₂) (days) |
| 25 | 0.5 | 160.3 |
| 40 | 2.5 | 32.1 |
| 60 | 10.2 | 7.9 |
Note: This data is illustrative and based on general trends for saturated phosphatidylcholines. Actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipid.
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the lipid to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol/water mixture).
-
To separate aliquots, add HCl (to a final concentration of 0.1 M) and NaOH (to a final concentration of 0.1 M).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by LC-MS.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add hydrogen peroxide (to a final concentration of 3%).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze samples at regular intervals by LC-MS.
-
-
Thermal Degradation:
-
Store a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Analyze samples at regular intervals.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples after the exposure period.
-
Protocol 3: LC-MS Method for Quantifying this compound and its Primary Degradant (Lyso-PC)
-
Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the parent ion of this compound and its corresponding lyso-PC degradation product using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Quantify the analytes using an appropriate internal standard (e.g., a PC with a different chain length not present in the sample).
-
Visualizations
Caption: Primary hydrolytic degradation pathways of this compound.
Caption: General experimental workflow for assessing the stability of this compound liposomes.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Inhomogeneous crystal grain formation in DPPC-DSPC based thermosensitive liposomes determines content release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics study of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) by a validated stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of 16:0-17:0 Cyclo PC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 16:0-17:0 Cyclo PC and other cyclopropane-containing phospholipids (B1166683).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1] For this compound, which is often analyzed in complex biological matrices like bacterial extracts or plasma, these effects can lead to inaccurate quantification.
Q2: What are the primary causes of matrix effects in this type of lipid analysis?
A: In biological samples, phospholipids are the most significant cause of matrix effects.[2] Other sources include salts, proteins, and endogenous metabolites. These components can co-elute with the target lipid analytes and interfere with the ionization process in the mass spectrometer's ion source.
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a standard solution of your analyte is infused into the mass spectrometer after the LC column, and a blank matrix extract is injected. Dips or peaks in the constant analyte signal indicate where matrix effects are occurring.[1][3][4]
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of an analyte spiked into a blank matrix extract (that has gone through the full sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][3][4]
Troubleshooting Guide
Issue 1: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting phospholipids.
-
Troubleshooting Steps:
-
Enhance Sample Clean-up: The most effective way to combat ion suppression is to remove interfering matrix components. Consider switching to a more rigorous sample preparation technique. See the table below for a comparison of methods.
-
Optimize Chromatography: Modify your LC method to improve the separation of your analyte from matrix components. This could involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or HILIC column), or altering the flow rate.[1][3]
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components, but be mindful that it also dilutes your analyte, which may not be feasible if the initial concentration is already low.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. The SIL standard will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification.
-
Issue 2: High variability in quantitative results between replicate injections.
-
Possible Cause: Inconsistent matrix effects or sample preparation. Phospholipids can build up on the analytical column and elute erratically, leading to poor reproducibility.[5]
-
Troubleshooting Steps:
-
Improve Sample Preparation Reproducibility: Ensure your sample preparation is consistent. Automated liquid handlers can improve precision over manual methods.
-
Implement a More Robust Clean-up: Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE) offer better removal of interfering compounds than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[6][7]
-
Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.
-
Issue 3: No peaks are observed in the chromatogram.
-
Possible Cause: This could be a problem with the sample, the LC-MS system, or the detector.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure the sample was prepared correctly and that the analyte was not lost during any of the extraction steps.
-
Check for Leaks: A leak in the LC system can lead to a loss of sensitivity.[8]
-
Inspect the Autosampler and Syringe: Make sure the autosampler is functioning correctly and the syringe is not clogged.[8]
-
Detector Issues: Confirm that the detector is on and the parameters are set correctly. Check if the flame is lit (for certain detectors) and that gases are flowing properly.[8]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Key Considerations |
| Protein Precipitation (PPT) | High | Low | High | Simple and fast, but leaves a high concentration of phospholipids, often leading to significant matrix effects.[6][7] |
| Liquid-Liquid Extraction (LLE) | Variable | Medium | Medium | Can provide cleaner extracts than PPT, but analyte recovery can be low and variable, especially for more polar lipids.[3][7] |
| Solid-Phase Extraction (SPE) | High | High | Medium | Offers good removal of both salts and phospholipids. Requires method development to optimize the sorbent and elution solvents.[3][7] |
| HybridSPE®-Phospholipid | High | Very High (>99%) | High | Combines the simplicity of PPT with highly selective phospholipid removal using zirconia-coated particles.[5][6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantification of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain the analyte) and process it through your entire sample preparation procedure. In the final, clean extract, spike in the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before starting the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.[9]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate the Matrix Effect: The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Bacterial Pellets for this compound Analysis using MTBE Extraction
This protocol is adapted for the extraction of phospholipids from bacterial cell pellets.
-
Cell Harvesting: Pellet 5-10 OD units of bacterial culture by centrifugation (e.g., 4,000 x g for 10 minutes at 4°C). Discard the supernatant.
-
Lipid Extraction (MTBE Method):
-
Add 1.5 mL of methanol (B129727) to the cell pellet and vortex thoroughly.
-
Add 5 mL of methyl-tert-butyl ether (MTBE) and shake for 1 hour at room temperature.
-
Add 1.25 mL of water to induce phase separation and incubate for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper (organic) phase into a clean glass tube.
-
Re-extract the lower phase with 2 mL of the MTBE/methanol/water (10:3:2.5 v/v/v) solvent mixture.
-
Combine the organic phases.
-
-
Drying and Reconstitution:
-
Dry the combined organic extracts under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile 1:1 v/v).
-
Visualizations
Caption: Workflow for assessing matrix effects and recovery.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. dpxtechnologies.com [dpxtechnologies.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of 16:0-17:0 Cyclo PC
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 16:0-17:0 Cyclo PC (1-palmitoyl-2-(9,10-methylene)heptadecanoyl-sn-glycero-3-phosphocholine). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][][3] The manufacturer suggests a stability of at least one year under these conditions.[1][]
Q2: How should I handle the product upon receiving it?
A2: Upon receipt, it is recommended to store the product at -20°C in its original packaging. If you need to use a portion of the product, allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.
Q3: In what form is this compound typically supplied?
A3: this compound is typically supplied as a powder.
Q4: Is this compound sensitive to light or moisture?
A4: While not reported to be light-sensitive, it is good practice to protect all lipids from light. The product is not reported to be hygroscopic, but exposure to moisture should be minimized to prevent hydrolysis of the ester bonds and the phosphocholine (B91661) headgroup.
Q5: What is the primary advantage of using a cyclopropane-containing phospholipid like this compound compared to its unsaturated analog?
A5: The cyclopropane (B1198618) ring provides greater stability against oxidation compared to a carbon-carbon double bond. This makes this compound a more robust alternative for applications where oxidative degradation is a concern, such as in the formulation of liposomes for drug delivery. Cyclopropane fatty acids have also been associated with increased resistance to acidic conditions.
Quantitative Storage and Stability Data
The following tables summarize the recommended storage conditions and expected stability for this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | |
| Stated Shelf Life | 1 Year | |
| Physical Form | Powder |
Note: Stability is dependent on proper handling and storage. Exposure to moisture, oxygen, and inappropriate solvents can accelerate degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and use of this compound.
Issue 1: Product appears clumpy or oily upon opening.
-
Possible Cause: Moisture contamination. If the container was opened before it reached room temperature, condensation may have occurred, leading to hydrolysis and a change in the physical appearance of the lipid.
-
Solution:
-
Always allow the product to equilibrate to room temperature in a desiccator before opening.
-
If clumping is observed, it is advisable to assess the purity of the lipid before use, for example, by thin-layer chromatography (TLC).
-
-
Prevention:
-
Store the product in a desiccator at -20°C.
-
Aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize repeated warming and opening of the main container.
-
Issue 2: Inconsistent results in liposome (B1194612) preparation (e.g., aggregation, size variability).
-
Possible Cause 1: Improper hydration of the lipid film.
-
Possible Cause 2: Degradation of the phospholipid. Hydrolysis can lead to the formation of lysophospholipids and free fatty acids, which can alter the properties of the lipid bilayer and induce aggregation.
-
Solution: Check the purity of the this compound stock. If degradation is suspected, repurify the lipid if possible, or use a fresh stock.
-
-
Possible Cause 3: Incorrect pH or ionic strength of the buffer.
-
Solution: For neutral liposomes, maintain a pH between 7.0 and 7.4. High ionic strength can sometimes lead to aggregation by screening surface charges.
-
Issue 3: Suspected degradation of the cyclopropane ring.
-
Possible Cause: While generally stable, the cyclopropane ring can be susceptible to cleavage under harsh acidic conditions, although it is more resistant than a double bond to oxidation.
-
Solution:
-
Avoid prolonged exposure to strong acids.
-
Analyze the sample using techniques that can detect changes in the fatty acid structure, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or ¹H-NMR.
-
Experimental Protocols
Protocol 1: Long-Term Storage of this compound Powder
-
Upon receipt, store the vial at -20°C in a desiccator.
-
For frequent use, it is recommended to aliquot the powder into smaller, pre-weighed glass vials with Teflon-lined caps.
-
Flush each aliquot vial with a stream of dry argon or nitrogen gas before sealing to displace oxygen.
-
Store the aliquoted vials at -20°C in a desiccator.
-
When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature in a desiccator for at least 30 minutes before opening.
Protocol 2: Preparation of this compound Stock Solution
-
Under a laminar flow hood or in a glove box with an inert atmosphere, weigh the desired amount of this compound powder into a clean glass vial.
-
Add a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1, v/v), to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the lipid completely. Sonication in a bath sonicator for a few minutes can aid dissolution.
-
Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.
-
Before use, allow the solution to warm to room temperature.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical guide to troubleshooting aggregation issues during liposome preparation.
References
Validation & Comparative
A Comparative Analysis of 16:0-17:0 Cyclo PC and Other Phosphatidylcholines for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate lipids is critical for the successful design of model membranes, drug delivery systems, and in vitro assays. This guide provides a detailed comparison of 16:0-17:0 Cyclo Phosphatidylcholine (PC) with other common phosphatidylcholines, offering insights into their distinct physicochemical properties and biological relevance. The information presented is supported by experimental data and methodologies to aid in the informed selection of lipids for your research needs.
16:0-17:0 Cyclo PC, chemically known as 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine, is a unique phospholipid distinguished by the presence of a cyclopropane (B1198618) ring in its sn-2 acyl chain.[1][2] This structural feature, uncommon in eukaryotes but prevalent in bacteria as a response to environmental stress, imparts distinct properties compared to more common saturated, monounsaturated, and polyunsaturated PCs.[3][4] This guide will compare this compound to three representative phosphatidylcholines: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a saturated PC; 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a monounsaturated PC; and 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a polyunsaturated PC.
Physicochemical Properties: A Comparative Overview
The acyl chain composition of phosphatidylcholines dictates their packing in lipid bilayers, which in turn influences membrane fluidity, phase transition temperature (Tm), and stability. The introduction of a cyclopropane ring in this compound creates a kink in the acyl chain, similar to a cis double bond, but with a more rigid structure. This unique geometry results in properties that are intermediate between saturated and unsaturated PCs.
Below is a table summarizing the key physicochemical properties of this compound and its counterparts.
| Property | This compound | DPPC (16:0/16:0) | POPC (16:0/18:1) | PLPC (16:0/18:2) |
| Molecular Weight | 746.05 g/mol [5] | 734.04 g/mol | 760.08 g/mol [6] | 758.06 g/mol |
| Phase Transition Temp (Tm) | Data not available | 41 °C | -2 °C | -15 °C |
| Membrane Fluidity | Intermediate | Low | High | Very High |
| Oxidative Stability | High | Very High | Moderate | Low |
The cyclopropane group in this compound is resistant to oxidation, offering a stability advantage over unsaturated and polyunsaturated PCs, which are susceptible to lipid peroxidation.[7] This makes this compound a valuable tool for studies requiring long-term sample stability or research in oxidative stress models.
Biological Roles and Applications
While phosphatidylcholines are integral to the structure and function of eukaryotic cell membranes, the specific roles of cyclopropane-containing PCs in these systems are less understood. In bacteria, the synthesis of cyclopropane fatty acids is a key mechanism for adapting to harsh environmental conditions, as it helps to decrease membrane permeability and increase stability.[1][8]
For researchers, the unique properties of this compound open up several potential applications:
-
Model Membrane Studies: The intermediate fluidity and high stability of this compound make it an interesting component for creating model membranes with tailored biophysical properties.
-
Drug Delivery Systems: The rigidity and stability of liposomes can be modulated by incorporating this compound, potentially influencing drug release kinetics and vesicle stability.
-
Membrane Protein Research: The altered membrane environment provided by this compound could be used to investigate the influence of membrane properties on the function of integral membrane proteins.
Experimental Protocols
Lipid Analysis by Mass Spectrometry
Objective: To identify and quantify the molecular species of phosphatidylcholines.
Methodology:
-
Lipid Extraction: Extract lipids from the sample using a modified Bligh-Dyer method with a chloroform:methanol (B129727):water (1:2:0.8 v/v/v) solvent system.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis, such as methanol or isopropanol.
-
Mass Spectrometry Analysis: Perform analysis using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Positive Ion Mode: Detect PC species as their protonated [M+H]+ or sodiated [M+Na]+ adducts.
-
Precursor Ion Scanning: Scan for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1 to specifically identify all PC species in the sample.
-
Tandem MS (MS/MS): Fragment the parent ions to confirm the fatty acid composition.
-
Comparative Analysis of Membrane Fluidity using Fluorescence Anisotropy
Objective: To compare the fluidity of liposomes made from different phosphatidylcholines.
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by dissolving the desired PC in chloroform, drying to a thin film, hydrating with a buffer, and extruding through a polycarbonate membrane.
-
Fluorescent Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes by incubation.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer with polarizing filters.
-
Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor. Higher anisotropy values indicate lower membrane fluidity.
Visualizations
Caption: Chemical structures of compared phosphatidylcholines.
Caption: Workflow for comparing phosphatidylcholine properties.
Caption: A generalized phospholipid signaling cascade.
References
- 1. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 16:0-17:0 Cyclo PC: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of unique lipids like 16:0-17:0 Cyclo PC is critical for advancing research and therapeutic development. This guide provides a comprehensive comparison of leading analytical methods for the characterization and quantification of this cyclopropane-containing phosphatidylcholine.
This compound, chemically identified as 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphocholine, is a specialized phospholipid that plays a role in various biological processes and is utilized as a molecular tool in biochemical research.[1][2][3][4][5] Its unique structure, featuring a cyclopropane (B1198618) ring on the C17 fatty acyl chain, necessitates robust analytical techniques for accurate identification and quantification.
This guide explores the cross-validation of prevalent analytical methodologies, focusing on chromatographic separation and mass spectrometric detection. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC) coupled with various tandem mass spectrometry (MS/MS) techniques, including Ultraviolet Photodissociation (UVPD), Higher-Energy Collisional Dissociation (HCD), and Collision-Induced Dissociation (CID).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific research question, whether it be quantification, structural elucidation, or both. The following table summarizes the key performance characteristics of different analytical approaches for the analysis of phospholipids, including cyclopropane-containing species.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Application |
| HPLC-UV/Vis | Separation based on polarity, detection via UV absorbance. | Simple, cost-effective, good for quantification of knowns. | Low sensitivity and specificity for structural isomers. | Routine quantification of purified phospholipids. |
| HPLC-ELSD | Separation based on polarity, detection by light scattering of nebulized particles. | Universal detector for non-volatile compounds. | Non-linear response, less sensitive than MS. | General lipid class separation and quantification. |
| LC-MS/MS (CID) | Separation by HPLC, fragmentation by collision with inert gas. | Widely available, good for generating fragment ions for identification. | May not provide specific fragmentation for cyclopropane ring localization. | General phospholipid identification and quantification. |
| LC-MS/MS (HCD) | Fragmentation in a higher-energy collision cell. | Produces a rich spectrum of fragment ions, aiding in acyl chain identification. | Can be less specific for the precise location of the cyclopropane ring compared to UVPD. | Detailed structural characterization of phospholipids. |
| LC-MS/MS (UVPD) | Fragmentation induced by absorption of 213 nm photons. | Provides unique dual cross-ring C-C cleavages, enabling precise localization of the cyclopropane ring. | Requires specialized instrumentation. | Unambiguous structural confirmation of cyclopropane-containing lipids. |
Experimental Workflows
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Caption: General experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
Sample Preparation: Lipid Extraction and Phospholipid Isolation
A robust sample preparation protocol is crucial for accurate and reproducible results. The Bligh-Dyer method is a commonly used technique for total lipid extraction.
Protocol for Lipid Extraction (Bligh-Dyer):
-
Homogenize the sample in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
After a brief incubation, add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8.
-
Centrifuge the mixture to induce phase separation. The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Protocol for Phospholipid Isolation (Solid Phase Extraction - SPE):
-
Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the total lipid extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to elute neutral lipids.
-
Elute the phospholipid fraction using a polar solvent (e.g., methanol).
-
Dry the phospholipid fraction under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is employed to separate this compound from other phospholipid species prior to mass spectrometric analysis. Both normal-phase and reversed-phase chromatography can be utilized.
a) Normal-Phase HPLC:
-
Column: Silica or Diol column (e.g., Lichrosphere 100 Diol, 5 µm).
-
Mobile Phase A: Hexane/Isopropanol/Acetic Acid (e.g., 82:17:1, v/v/v) with 0.08% triethylamine.
-
Mobile Phase B: Isopropanol/Water/Acetic Acid (e.g., 85:14:1, v/v/v) with 0.08% triethylamine.
-
Gradient: A linear gradient from high percentage of A to a high percentage of B.
-
Flow Rate: 1 mL/min.
b) Reversed-Phase HPLC:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM sodium acetate, pH 5.0).
-
Temperature: 60°C.
-
Flow Rate: 1 mL/min.
Caption: Principles of Normal-Phase and Reversed-Phase HPLC for phospholipid separation.
Mass Spectrometric Detection and Characterization
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound.
a) Ionization: Electrospray ionization (ESI) is typically used in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively.
b) Tandem Mass Spectrometry (MS/MS) for Fragmentation:
-
Collision-Induced Dissociation (CID): In a CID experiment, the precursor ion is accelerated and collided with a neutral gas (e.g., argon or nitrogen). The resulting fragmentation pattern provides information about the fatty acyl chains.
-
Higher-Energy Collisional Dissociation (HCD): HCD is performed in an HCD cell, where fragmentation occurs at higher energies, leading to more extensive fragmentation and potentially more detailed structural information, particularly regarding the fatty acyl substituents.
-
Ultraviolet Photodissociation (UVPD): UVPD utilizes 213 nm photons to induce fragmentation. For cyclopropane-containing lipids, UVPD generates a diagnostic pair of fragment ions spaced 14 Da apart, which arise from dual cross-ring C-C cleavages on either side of the cyclopropane ring. This unique fragmentation pattern allows for the unambiguous localization of the cyclopropane moiety.
Caption: Comparison of fragmentation pathways in MS/MS for this compound.
Conclusion
The cross-validation of analytical methods is paramount for the reliable analysis of complex lipids such as this compound. While HPLC coupled with CID or HCD can provide valuable information on the identity and quantity of this lipid, the use of UVPD offers an unparalleled level of structural detail, enabling the precise localization of the cyclopropane ring. The choice of methodology should be guided by the specific analytical needs of the research, balancing the required level of structural confirmation with available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of lipidomics and drug development.
References
A Comparative Analysis of Cyclopropane Fatty Acids in Diverse Bacterial Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prevalence of cyclopropane (B1198618) fatty acids (CFAs) in the membranes of several key bacterial strains. This analysis is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments.
Cyclopropane fatty acids are modifications of unsaturated fatty acids within the bacterial cell membrane that play a crucial role in the adaptation to environmental stresses and contribute to the virulence of pathogenic bacteria. The formation of a cyclopropane ring in the fatty acyl chain, catalyzed by cyclopropane fatty acid synthase (CFA synthase), alters membrane fluidity and permeability. This guide focuses on the comparative abundance of 17:0 cyclopropane fatty acid (derived from the C16:1 unsaturated fatty acid) and, where prominent, 19:0 cyclopropane fatty acid (derived from the C18:1 unsaturated fatty acid) in Escherichia coli, Salmonella enterica serovar Typhimurium, Pseudomonas aeruginosa, and Helicobacter pylori.
It is important to note that while the initial topic specified "16:0-17:0 Cyclo PC", phosphatidylcholine (PC) is not a major phospholipid in many bacterial species, including E. coli, S. enterica, and H. pylori. Their membranes are primarily composed of phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL)[1][2][3][4][5][6][7]. Pseudomonas aeruginosa is an exception and does contain phosphatidylcholine[8][9]. Therefore, a more accurate and broadly applicable comparative analysis focuses on the abundance of the cyclopropane fatty acyl chains within the total phospholipid fraction.
Quantitative Comparison of Cyclopropane Fatty Acids
The synthesis of cyclopropane fatty acids is typically induced as bacterial cultures enter the stationary phase of growth or in response to stressful conditions[10][11][12]. The following table summarizes the approximate percentages of 17:0 and 19:0 cyclopropane fatty acids in the total fatty acid composition of the selected bacterial strains during the stationary phase, as reported in various studies.
| Bacterial Strain | % 17:0 Cyclopropane Fatty Acid | % 19:0 Cyclopropane Fatty Acid | Primary Phospholipids |
| Escherichia coli | ~15-30% | ~10-20% | PE, PG, CL[1][2][4][5] |
| Salmonella enterica sv. Typhimurium | ~27% | ~17% | PE, PG, CL[6][7] |
| Pseudomonas aeruginosa | ~20-30% (as major CFA) | Present | PE, PG, PC[8][9][13] |
| Helicobacter pylori | Not a major CFA | ~20-30% | PE, PG, CL[3][14] |
Note: The exact percentages can vary depending on the specific strain, growth conditions, and analytical methods used.
Experimental Protocols
The standard method for the analysis of bacterial fatty acid composition involves the extraction of total lipids, followed by the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol for FAMEs Analysis by GC-MS
1. Lipid Extraction (Bligh-Dyer Method)
-
Harvest bacterial cells from a stationary phase culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the pellet in a monophasic mixture of chloroform (B151607), methanol (B129727), and water (1:2:0.8 v/v/v).
-
After a period of extraction, add additional chloroform and water to induce phase separation (final ratio 2:2:1.8 v/v/v).
-
The lower chloroform phase, containing the total lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
2. Saponification and Methylation
-
The dried lipid extract is resuspended in a solution of sodium hydroxide (B78521) in methanol and heated to release the fatty acids from the glycerol (B35011) backbone.
-
The fatty acids are then methylated by adding a solution of hydrochloric acid in methanol and heating. This converts the fatty acids to their more volatile methyl esters.
-
The FAMEs are extracted into an organic solvent such as hexane.
3. GC-MS Analysis
-
The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar capillary column).
-
The different FAMEs are separated based on their boiling points and polarity as they pass through the column.
-
The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra provide a unique fragmentation pattern for each FAME, allowing for their identification and quantification by comparing their retention times and mass spectra to known standards.
Visualizing Experimental and Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cyclopropane fatty acid analysis and the regulatory network governing its synthesis in Escherichia coli.
Caption: Experimental workflow for the analysis of bacterial cyclopropane fatty acids.
Caption: Regulation of cyclopropane fatty acid (CFA) synthesis in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Envelope - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Membrane Phospholipid Alterations in Escherichia coli on Cellular Function and Bacterial Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salmonella enterica Infections Are Disrupted by Two Small Molecules That Accumulate within Phagosomes and Differentially Damage Bacterial Inner Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Phospholipid Profile of the Collection Strain PAO1 and Clinical Isolates of Pseudomonas aeruginosa in Relation to Their Attachment Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of Cyclopropane Fatty Acids in the Response of Pseudomonas putida KT2440 to Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acids of Helicobacter pylori lipoproteins CagT and Lpp20 - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropane Phospholipid Levels: A Comparative Analysis Under Diverse Growth Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 16:0-17:0 Cyclo Phosphatidylcholine (PC) and related cyclopropane (B1198618) fatty acid (CFA) levels in bacteria, primarily Escherichia coli, under various environmental conditions. The conversion of unsaturated fatty acids to cyclopropane fatty acids is a key adaptive mechanism in many bacteria, influencing membrane fluidity, stability, and resistance to environmental stresses. Understanding the quantitative changes in these lipids is crucial for research in microbial physiology, stress response, and the development of novel antimicrobial strategies.
Quantitative Comparison of Cyclopropane Fatty Acid Levels
The synthesis of cyclopropane fatty acids, such as the C17:0 cyclo acyl chain found in 16:0-17:0 Cyclo PC, is significantly influenced by the bacterial growth phase and exposure to environmental stressors. The most profound increase is observed as bacterial cultures transition from the exponential growth phase to the stationary phase, a period characterized by nutrient limitation and increased cell density.
Growth Phase-Dependent Regulation
During the exponential growth phase, the levels of cyclopropane fatty acids are generally low. For instance, in E. coli, the newly synthesized fatty acid mixture contains approximately 4% of the C17 cyclopropane fatty acid[1]. However, upon entry into the stationary phase, a significant accumulation of CFAs occurs. This is largely due to the induction of the cfa gene, which encodes the cyclopropane fatty acid synthase, under the control of the stationary phase sigma factor RpoS[2][3]. The metabolic rate for C17 cyclopropane acid synthesis can increase by as much as sevenfold at the cessation of exponential growth[1].
Table 1: Fatty Acid Composition of E. coli in Stationary Phase
| Fatty Acid | Strain AW1.7 (% of total) | Strain MG1655 (% of total) |
| C16:0 | 28.5 ± 0.6 | 38.3 ± 0.7 |
| C17:0 cyclo | 36.9 ± 0.6 | 28.1 ± 0.5 |
| C19:0 cyclo | 20.1 ± 0.2 | 17.8 ± 0.2 |
| Other | 14.5 | 15.8 |
Data adapted from a study on stationary-phase E. coli strains, highlighting the significant proportion of cyclopropane fatty acids.[4][5]
Influence of Temperature
Temperature stress modulates the fatty acid composition of the bacterial membrane. In E. coli, the proportion of cyclopropane fatty acids in stationary-phase cells varies with the growth temperature, generally increasing as the temperature deviates from the optimal range. This adaptation helps maintain membrane fluidity and integrity.
Table 2: Cyclopropane Fatty Acid Content in Stationary-Phase E. coli at Different Temperatures
| Growth Temperature (°C) | Total Cyclopropane Fatty Acids (%) |
| 10 | 14.5 |
| 20 | 18.9 |
| 30 | 26.9 |
| 37 | 21.6 |
| 45 | 16.2 |
Data represents the percentage of total cyclopropane fatty acids (C17:0 cyclo and C19:0 cyclo) in the cell membrane.[6]
Response to Acid and Osmotic Stress
Cyclopropanation of membrane phospholipids (B1166683) is a crucial defense mechanism against acid and osmotic stress.
-
Acid Stress: Exposure to acidic environments induces the synthesis of cyclopropane fatty acids. This modification is thought to decrease membrane permeability to protons, thus helping to maintain the internal pH. Studies have shown that E. coli strains unable to synthesize CFAs are significantly more sensitive to acid shock[7][8][9].
-
Osmotic Stress: High osmotic conditions, created by high concentrations of salt or sugar, also trigger an increase in the proportion of cyclopropane fatty acids in the membrane[10]. This change helps the cell to withstand the physical stress imposed by the altered osmotic pressure.
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography (GC)
This protocol outlines the standard procedure for the analysis of total fatty acid composition from bacterial cells.
1. Cell Culture and Harvesting:
-
Grow bacterial cultures under the desired conditions (e.g., different temperatures, pH, or to different growth phases).
-
Harvest cells by centrifugation (e.g., 6,500 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer and lyophilize or proceed directly to lipid extraction.
2. Lipid Extraction:
-
Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a mixture of methanol, chloroform, and a suitable buffer.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Directly transesterify the fatty acids in the lipid extract. A common method involves heating the sample in 3% methanolic sulfuric acid for 2 hours at 82°C[9].
4. FAMEs Analysis by GC:
-
Separate and quantify the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Use a suitable capillary column (e.g., Varian FactorFour, 30 m by 0.32 mm)[9].
-
The temperature program can be optimized for the separation of different fatty acids. An example program starts at 160°C for 10 minutes, followed by a ramp to 180°C at 2°C/min[9].
-
Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.
Advanced Lipidome Analysis by Mass Spectrometry
For a more detailed analysis of specific phospholipid species like this compound, high-resolution mass spectrometry is employed.
1. Lipid Extraction:
-
Perform lipid extraction as described above.
2. 'Shotgun' Lipidomics:
-
Analyze the total lipid extract by direct infusion into an ultra-high resolution accurate mass spectrometer (e.g., Orbitrap or FT-ICR)[11].
-
This technique allows for the identification and quantification of a wide range of lipid species based on their accurate mass-to-charge ratio.
3. Tandem Mass Spectrometry (MS/MS):
-
Fragment specific lipid ions to confirm their structure, including the identification and location of cyclopropane modifications on the acyl chains[11].
Visualizing the Pathways and Workflows
Caption: Regulation of cyclopropane fatty acid synthesis in response to stress.
Caption: Workflow for analyzing bacterial fatty acid composition.
References
- 1. Fatty acid synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survival guide: Escherichia coli in the stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Influence of cyclopropane fatty acids on heat, high pressure, acid and oxidative resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Membrane Fluidity in Pressure Resistance of Escherichia coli NCTC 8164 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of acidic conditions on fatty acid composition and membrane fluidity of Escherichia coli strains isolated from Crescenza cheese [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopropanation of Membrane Unsaturated Fatty Acids Is Not Essential to the Acid Stress Response of Lactococcus lactis subsp. cremoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid-derived fatty acids - Wikipedia [en.wikipedia.org]
- 11. Multi-Omic Analysis to Characterize Metabolic Adaptation of the E. coli Lipidome in Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Identity of 16:0-17:0 Cyclo PC: A Comparative Guide Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 16:0-17:0 Cyclopropyl Phosphatidylcholine (16:0-17:0 Cyclo PC) with other common phospholipids (B1166683), focusing on its unique identification using high-resolution mass spectrometry. We present supporting experimental data and detailed methodologies to aid researchers in the unambiguous characterization of this unique lipid species.
Cyclopropane (B1198618) fatty acids (CFAs) are fatty acids that contain a cyclopropane ring. In bacteria, the formation of CFAs in membrane phospholipids is a crucial adaptation to environmental stresses.[1][2] The enzyme cyclopropane fatty acid synthase (CFA synthase) catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bonds of unsaturated fatty acyl chains within existing phospholipids in the bacterial membrane.[2][3] This modification alters the physical properties of the membrane, reducing its fluidity and permeability, which can protect the bacteria from acidic conditions, high temperatures, and other harsh environments.[1][4]
Comparative Analysis of this compound
The key to differentiating this compound from other isobaric and isomeric phosphatidylcholines lies in the detailed analysis of its fragmentation pattern in high-resolution tandem mass spectrometry (MS/MS). The presence of the cyclopropane ring introduces a unique structural feature that influences how the molecule breaks apart.
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry allows for the determination of the elemental composition of the lipid, which is the first step in its identification. The exact mass of this compound (C₄₁H₈₀NO₈P) is 745.5649 Da.[5] This is nominally isobaric with other PCs, such as a hypothetical PC with a total of 33 carbons and one degree of unsaturation in its fatty acyl chains. However, high-resolution instruments can distinguish these based on their exact masses.
| Lipid Species | Molecular Formula | Exact Mass (Da) | Mass Difference (ppm) from this compound |
| This compound | C₄₁H₈₀NO₈P | 745.5649 | 0 |
| 16:0-18:1 PC | C₄₂H₈₂NO₈P | 760.5856 | - |
| 18:0-18:1 PC | C₄₄H₈₆NO₈P | 788.6169 | - |
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Tandem mass spectrometry provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of this compound will yield characteristic fragments that differ from those of a phosphatidylcholine containing an unsaturated fatty acid, such as 16:0-18:1 PC.
Upon collision-induced dissociation (CID), phosphatidylcholines typically lose the phosphocholine (B91661) headgroup (a neutral loss of 183.0684 Da) or show fragments corresponding to the individual fatty acyl chains. The key difference in the fragmentation of this compound lies in the fragmentation of the cyclopropane-containing fatty acyl chain. While an unsaturated fatty acid will fragment at the double bond, the cyclopropane ring leads to a more complex fragmentation pattern, often with characteristic losses of methylene groups.
| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Interpretation |
| 746.5728 ([M+H]⁺ of this compound) | 563.5043 | [M+H - 183.0684]⁺ (Loss of phosphocholine headgroup) |
| 257.2475 | [16:0 fatty acyl Cation]⁺ | |
| Unique fragments from 17:0 Cyclo fatty acyl chain | Fragments indicating the presence and position of the cyclopropane ring | |
| 760.5856 ([M+H]⁺ of 16:0-18:1 PC) | 577.5171 | [M+H - 183.0684]⁺ (Loss of phosphocholine headgroup) |
| 257.2475 | [16:0 fatty acyl Cation]⁺ | |
| 265.2526 | [18:1 fatty acyl Cation]⁺ |
Note: The specific m/z values of unique fragments from the cyclopropane fatty acyl chain would need to be determined experimentally but would be distinct from the fragmentation of an unsaturated fatty acyl chain.
Experimental Protocols
Lipid Extraction
A modified Bligh-Dyer extraction method is recommended for the efficient extraction of phospholipids from biological samples.
-
Homogenize the sample in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).
High-Resolution LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating different phospholipid species.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 100% mobile phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan MS: Mass range of m/z 300-1200 with a resolution of at least 70,000.
-
Tandem MS (dd-MS2): Data-dependent acquisition of the top 5 most intense ions from the full scan MS.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Cyclopropane Fatty Acid Biosynthesis and its Role in Bacterial Membranes
Caption: Biosynthesis of cyclopropane phospholipids in response to stress.
References
- 1. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. avantiresearch.com [avantiresearch.com]
A Comparative Guide to the Biological Effects of 16:0-17:0 Cyclo PC
This guide provides a comprehensive literature review on the biological effects of 1-palmitoyl-2-(cis-9,10-methylenehexadecanoyl)-sn-glycero-3-phosphocholine, abbreviated as 16:0-17:0 Cyclo PC. This unique lipid is a cyclopropane-modified analogue of a standard phosphatidylcholine (PC) and is primarily found in bacterial membranes.[1][2] Its biological role is not in intracellular signaling, as is common for many eukaryotic lipids, but rather in the biophysical modulation of the cell membrane, particularly as a response to environmental stressors.[3][4]
This document compares the membrane properties conferred by this compound with those of its unsaturated phospholipid precursors, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common eukaryotic and bacterial membrane constituent. This comparison is crucial for researchers in microbiology, membrane biophysics, and drug development, as these bacterial-specific lipids and their biosynthetic pathways represent potential antimicrobial targets.
Biosynthesis of this compound
The formation of the cyclopropane (B1198618) ring on the fatty acyl chain is a post-synthetic modification that occurs on fully formed phospholipids (B1166683) already embedded within the bacterial membrane. The reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase, which transfers a methylene (B1212753) group from the donor S-adenosyl-L-methionine (SAM) across the cis-double bond of an unsaturated fatty acid. In many bacteria, including E. coli, the expression of CFA synthase is upregulated during the transition to the stationary phase of growth or in response to environmental stresses like acidic conditions, and this process is often controlled by the alternative sigma factor RpoS (σS).
Caption: Biosynthesis pathway of this compound in bacteria.
Comparison of Membrane Biophysical Properties
The conversion of a cis-double bond to a cyclopropane ring induces significant changes in the physical properties of the lipid bilayer. While both structures introduce a kink into the acyl chain, the rigid, triangular geometry of the cyclopropane group leads to distinct packing and dynamic behaviors compared to the more flexible double bond.
| Property | Membrane with Unsaturated PC (e.g., POPC) | Membrane with Cyclo PC (e.g., this compound) | Biological Significance |
| Membrane Fluidity | High; double bonds create kinks that prevent tight packing. | Maintained or slightly enhanced at low temperatures; the cyclopropane ring is a more rigid kink, further reducing packing density. At physiological temperatures, it increases order without sacrificing fluidity. | Allows bacteria to maintain membrane function in response to cold shock and other stresses. |
| Membrane Permeability | Moderately permeable. | Lower permeability, especially to small molecules like protons. | Provides protection against acid stress by reducing proton influx. |
| Lipid Packing | Looser packing due to flexible kinks. | More ordered and stabilized packing of acyl chains. | Increases the mechanical stability of the membrane during stationary phase and under stress. |
| Phase Transition | Lower gel-to-liquid crystalline phase transition temperature (Tm). | Inhibits close packing and deleterious phase separation at low temperatures. | Prevents membrane damage and loss of function during temperature fluctuations. |
| Chemical Stability | Double bonds are susceptible to oxidation. | The cyclopropane ring is chemically more stable and resistant to oxidation. | Enhances long-term survival in harsh environments. |
Experimental Protocols
Protocol for Measuring Bacterial Membrane Fluidity using Laurdan
This protocol measures overall membrane fluidity by using the fluorescent probe Laurdan, whose emission spectrum shifts depending on the polarity of its environment (i.e., the degree of water penetration into the lipid bilayer), which correlates with membrane fluidity.
Materials:
-
Bacterial culture (e.g., E. coli) grown to the desired phase (e.g., exponential vs. stationary).
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Black, clear-bottom 96-well microtiter plate.
-
Fluorescence plate reader with temperature control, equipped with monochromators or filters for excitation at 350 nm and emission at 440 nm and 500 nm.
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation (e.g., 4000 x g for 10 min). Wash the pellet twice with PBS.
-
Resuspension: Resuspend the cells in pre-warmed PBS to a final optical density at 600 nm (OD₆₀₀) of 0.4.
-
Laurdan Staining: Add Laurdan stock solution to the cell suspension to a final concentration of 10-50 µM. Incubate in the dark at the desired temperature (e.g., 37°C) for 10-20 minutes.
-
Washing: Centrifuge the stained cells and wash with PBS to remove excess Laurdan.
-
Measurement: Resuspend the final pellet in PBS and add 200 µL of the suspension to each well of the pre-warmed 96-well plate.
-
Fluorescence Reading: Measure the fluorescence intensity in the plate reader. Set the excitation wavelength to 350 nm and record emission intensities at 440 nm (I₄₄₀, characteristic of ordered/gel phase) and 500 nm (I₅₀₀, characteristic of disordered/fluid phase).
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀) A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher fluidity (more disordered).
Protocol for Lipidomic Analysis of Bacterial Lipids by LC/MS
This protocol outlines a general method for extracting and analyzing bacterial lipids to identify and quantify species like this compound.
Materials:
-
Bacterial cell pellet.
-
Internal standards (e.g., a non-bacterial PC species with odd-chain fatty acids).
-
Chloroform, Methanol, Water (LC/MS grade).
-
Liquid chromatography-mass spectrometry (LC/MS) system with a C18 or HILIC column.
Procedure:
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet (from ~50 mL culture) in 1 mL of water. b. Add internal standards. c. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes. d. Add 1.25 mL of chloroform, vortex for 1 minute. e. Add 1.25 mL of water, vortex for 1 minute. f. Centrifuge at 1000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase (containing lipids) into a new glass tube. h. Dry the lipid extract under a stream of nitrogen.
-
LC/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:methanol 1:1, v/v). b. Inject the sample into the LC/MS system. c. Chromatography: Use a suitable gradient with solvents such as water, acetonitrile, and isopropanol, often containing additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization. d. Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect different lipid classes. Use high-resolution MS to determine accurate mass and tandem MS (MS/MS) to fragment parent ions for structural confirmation. This compound will have a specific mass-to-charge ratio (m/z) that can be targeted for identification and fragmentation.
-
Data Analysis: Process the raw data using lipidomics software. Identify lipids based on their accurate mass, retention time, and characteristic MS/MS fragmentation patterns. Quantify lipids by comparing their peak areas to those of the internal standards.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for a comparative study of bacterial membrane lipids under different environmental conditions.
Caption: Workflow for comparing bacterial lipid composition and membrane fluidity.
References
Validating the Biosynthesis of 16:0-17:0 Cyclo PC: A Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling strategies for validating the biosynthesis of 16:0-17:0 Cyclo PC, a cyclopropane-containing phosphatidylcholine. The methodologies outlined are based on established techniques in lipidomics and microbial biochemistry, offering a framework for researchers to trace and confirm the biosynthetic pathway of this unique lipid.
Introduction
Cyclopropane (B1198618) fatty acids (CFAs) are common components of bacterial cell membranes, formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid precursors.[1] The this compound consists of a palmitic acid (16:0) at one position of the glycerol (B35011) backbone and a cyclopropane derivative of a C17 fatty acid at the other. The biosynthesis of the cyclopropane ring is catalyzed by CFA synthase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1] Isotopic labeling is a powerful technique to elucidate this biosynthetic pathway by tracing the incorporation of stable isotopes from labeled precursors into the final lipid product.
Comparative Isotopic Labeling Strategies
The validation of this compound biosynthesis can be approached using different isotopic labeling strategies. The choice of labeled precursor will determine which part of the molecule is labeled and can provide different insights into the metabolic pathways involved.
| Isotopic Labeling Strategy | Labeled Precursor | Labeled Moiety in this compound | Primary Analytical Technique | Advantages | Considerations |
| Methylene Bridge Labeling | Deuterated L-methionine (e.g., d3-methionine) | Methylene group of the cyclopropane ring | Mass Spectrometry (MS) | Directly confirms the source of the cyclopropane methylene group from SAM. | Potential for metabolic exchange of deuterium (B1214612) atoms from the methyl group of methionine.[1] |
| Fatty Acyl Chain Labeling | ¹³C-labeled glucose or glycerol | Glycerol backbone and fatty acyl chains | MS, Nuclear Magnetic Resonance (NMR) | Traces the de novo synthesis of the fatty acid chains and glycerol backbone. | Label scrambling can occur, complicating interpretation. |
| Headgroup Labeling | ¹⁵N-labeled choline | Choline headgroup | MS | Confirms the incorporation of the headgroup precursor. | Does not provide information on the biosynthesis of the fatty acyl chains. |
| Global Labeling | Heavy water (D₂O) | All C-H bonds in the molecule | MS, NMR | Provides a comprehensive labeling of the entire molecule, useful for studying overall biosynthesis and turnover.[2][3] | The extent of deuterium incorporation can vary for different parts of the molecule.[2][3] |
Diagram of the Biosynthetic Pathway of this compound
Caption: Biosynthesis of the cyclopropane ring in a fatty acyl chain.
Experimental Protocols
This protocol is adapted from general methodologies for studying CFA biosynthesis.[1]
Objective: To confirm that the methylene group of the cyclopropane ring in this compound is derived from the methyl group of S-adenosyl-L-methionine (SAM).
Methodology:
-
Culture: Grow a bacterial strain known to produce cyclopropane fatty acids (e.g., a genetically modified Escherichia coli strain capable of producing PC) in a minimal medium.
-
Labeling: Supplement the medium with a deuterated form of L-methionine (e.g., L-methionine-methyl-d3). The bacteria will synthesize deuterated SAM.
-
Lipid Extraction: After a suitable growth period, harvest the cells and extract the total lipids using a modified Bligh-Dyer method.
-
Lipid Separation: Separate the phosphatidylcholine fraction from the total lipid extract using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Mass Spectrometry Analysis: Analyze the purified PC fraction by mass spectrometry (e.g., ESI-MS/MS or MALDI-TOF MS). Look for a mass shift in the this compound species corresponding to the incorporation of deuterium in the cyclopropane methylene group.
This protocol is based on a study that biosynthetically prepared deuterated phosphatidylcholine in E. coli.[2][3]
Objective: To achieve comprehensive labeling of this compound to study its overall biosynthesis and turnover.
Methodology:
-
Adaptation: Gradually adapt a genetically modified E. coli strain capable of PC synthesis to grow in a medium containing a high percentage of D₂O (e.g., up to 100%).
-
Culture and Labeling: Cultivate the adapted strain in the D₂O-containing medium. All newly synthesized biomolecules, including lipids, will incorporate deuterium.
-
Lipid Extraction and Separation: Follow the same procedures for lipid extraction and separation as described in the previous protocol.
-
Mass Spectrometry Analysis: Analyze the PC fraction by MALDI-TOF MS or a similar technique. The mass spectrum will show a significant increase in the mass of this compound due to the incorporation of multiple deuterium atoms.[2][3] The extent of deuteration can be quantified to study the dynamics of biosynthesis.
Experimental Workflow for Isotopic Labeling and Analysis
Caption: General workflow for isotopic labeling studies of lipid biosynthesis.
Data Presentation and Interpretation
The primary output of these experiments will be mass spectra. The key to validating the biosynthesis is to observe the predicted mass shift in the this compound molecule after isotopic labeling.
Example Data Interpretation:
-
Unlabeled this compound: The protonated molecule [M+H]⁺ would have a specific m/z value.
-
Deuterated L-methionine Labeling: An increase in the m/z value corresponding to the incorporation of deuterium atoms in the cyclopropane ring would be expected.
-
D₂O Global Labeling: A much larger increase in the m/z value would be observed, corresponding to the widespread incorporation of deuterium throughout the molecule.[2][3]
The results can be further quantified by calculating the percentage of label incorporation, which can provide insights into the efficiency of the biosynthetic pathway under different experimental conditions.
Alternative Analytical Approaches
While mass spectrometry is the most common technique for these studies, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly when using ¹³C-labeled precursors.[4] NMR can provide detailed structural information and can be used to pinpoint the exact location of the isotopic label within the molecule, although it is generally less sensitive than MS.
Conclusion
Isotopic labeling studies provide a robust and definitive method for validating the biosynthesis of this compound. By selecting the appropriate labeled precursor and analytical technique, researchers can gain detailed insights into the formation of this unique lipid. The protocols and strategies outlined in this guide offer a comparative framework to aid in the design and execution of such experiments, ultimately contributing to a deeper understanding of bacterial lipid metabolism.
References
- 1. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 16:0-17:0 Cyclo PC
For researchers, scientists, and drug development professionals working with 1-palmitoyl-2-(cis-9,10-methylene)heptadecanoyl-sn-glycero-3-phosphocholine (16:0-17:0 Cyclo PC), adherence to proper safety and handling protocols is paramount to ensure a safe laboratory environment and maintain product integrity. While this compound is not classified as a hazardous substance or mixture, following standard laboratory safety procedures is essential.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, especially in its powder form, the following personal protective equipment should be utilized to minimize exposure and prevent contamination.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |
It is also advised to work in a well-ventilated area. An eyewash station and safety shower should be readily accessible as a standard laboratory precaution.
Operational Plan for Handling
Storage:
This compound should be stored as a powder at -20°C in a tightly sealed glass vial.[1][2] To prevent degradation from moisture, allow the container to warm to room temperature before opening.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a clean and designated workspace, preferably in a chemical fume hood if weighing the powder.
-
Weighing: To weigh the powder, carefully open the vial in an area with minimal air currents to avoid dispersal. Use a clean spatula to transfer the desired amount to a tared weigh boat or directly into your reaction vessel.
-
Dissolving: If creating a solution, add the appropriate solvent to the vessel containing the this compound. Cap the vessel and mix by vortexing or sonicating until fully dissolved.
-
Cleaning: After handling, thoroughly clean the spatula and work area. Dispose of any contaminated materials according to the disposal plan.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
While not classified as hazardous, this compound should be disposed of responsibly to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, it should be disposed of in the appropriate solvent waste container. Do not pour down the drain.
Disposal Method:
The recommended method for the disposal of chemical waste of this nature is incineration by a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
Caption: Workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
